1,2,4,5-Tetrakis(dibromomethyl)benzene
Description
Properties
IUPAC Name |
1,2,4,5-tetrakis(dibromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2,7-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZJZWWTYRGCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404349 | |
| Record name | 1,2,4,5-tetrakis(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14939-02-7 | |
| Record name | 1,2,4,5-tetrakis(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-TETRAKIS-DIBROMOMETHYL-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thermodynamic Stability of Tetrakis(dibromomethyl)benzene Derivatives: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Tetrakis(dibromomethyl)benzene (TDBMB) and its derivatives are polyhalogenated aromatic compounds of significant interest as versatile precursors for aromatic dialdehydes, cross-linking agents for polymers, and building blocks in materials science.[1][2] Their utility is intrinsically linked to their thermal and chemical stability. A thorough understanding of the thermodynamic principles governing their stability is paramount for safe handling, optimizing reaction conditions, and predicting the performance and longevity of resulting materials. This technical guide provides a comprehensive analysis of the factors dictating the thermodynamic stability of TDBMB derivatives, integrating theoretical principles with field-proven experimental and computational methodologies. We delve into the causality behind experimental choices, present self-validating protocols, and offer a forward-looking perspective for professionals in research and development.
Part I: The Theoretical Framework of Molecular Stability
The intrinsic stability of a TDBMB derivative is not governed by a single parameter but is rather a multifactorial property rooted in its molecular architecture. Understanding these foundational principles—electronic effects, steric strain, and the energetics of bond cleavage—is the first step in predicting and controlling the behavior of these molecules.
Electronic and Steric Effects: A Delicate Balance
The stability of TDBMB derivatives is fundamentally influenced by the interplay between the aromatic core and the peripheral dibromomethyl substituents.
-
Benzylic Stabilization: The carbon atom of the dibromomethyl group is a "benzylic" carbon. Radicals and cations at this position are significantly stabilized through resonance, where the unpaired electron or positive charge is delocalized across the π-system of the benzene ring.[3][4] This resonance stabilization lowers the energy required to break the C-Br and C-H bonds, making these sites the most probable points of initial thermal decomposition.[4]
-
Steric Hindrance: The sheer size of the dibromomethyl groups introduces significant steric strain, particularly in isomers like 1,2,4,5-tetrakis(dibromomethyl)benzene. This crowding forces the C-C-C-Br torsion angles to deviate from their ideal geometries, potentially weakening the C-C bonds of the benzene ring and the C-Br bonds.[5] Crystal structure analyses of related polysubstituted benzenes confirm that steric overcrowding is often alleviated by arranging the substituent groups alternately above and below the plane of the benzene ring.[6] This conformational arrangement minimizes repulsive interactions but can induce strain within the molecule.
-
Influence of Ring Substituents: Additional functional groups on the benzene ring can modulate stability through inductive and resonance effects. Electron-withdrawing groups can influence the electron density of the ring and the polarity of the C-Br bond, while electron-donating groups can further stabilize benzylic radical intermediates.[7][8]
Caption: Interplay of electronic and steric factors in TDBMB stability.
Bond Dissociation Enthalpy (BDE): The Gateway to Decomposition
The initiation of thermal decomposition is almost always the homolytic cleavage of the weakest chemical bond. In TDBMB derivatives, the benzylic C-Br bond is the most likely candidate.
The Bond Dissociation Enthalpy (BDE) is the standard enthalpy change when a bond is broken by homolysis, forming two radical species. A lower BDE signifies a weaker bond and, consequently, a lower temperature required to initiate decomposition. Benzylic C-H bonds are also weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical.[4]
Why this matters in practice: Knowledge of BDEs allows researchers to estimate the upper temperature limit for processing or storing these compounds. It also informs the mechanism of decomposition, as the initial bond scission dictates the subsequent radical chain reactions.
| Bond Type | Typical BDE (kcal/mol) | Significance for TDBMB Stability |
| Primary Alkyl C-H | ~100 | High stability, not the primary cleavage site. |
| Secondary Alkyl C-H | ~96 | Higher stability than benzylic C-H. |
| Tertiary Alkyl C-H | ~93 | Higher stability than benzylic C-H. |
| Benzylic C-H | ~90 | A potential site for radical initiation. [4] |
| Benzylic C-Br | ~61 | The most probable site for initial thermal cleavage. |
| Aromatic C-H | ~113 | Very strong, unlikely to break initially. |
| Note: BDE values are approximate and can be influenced by substitution and molecular geometry. |
Part II: Experimental Assessment of Thermodynamic Stability
Theoretical principles provide a framework, but empirical data is essential for validating stability predictions. Thermal analysis techniques are the cornerstone of this experimental assessment, offering quantitative data on the behavior of materials as a function of temperature.
Core Techniques: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide a comprehensive thermal profile of a compound.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated over time. The output is a curve showing mass percentage versus temperature, revealing the onset temperature of decomposition (where mass loss begins) and the temperature of maximum decomposition rate.[9]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects thermal events like melting, crystallization, and decomposition, quantifying the enthalpy changes associated with them.[10]
Causality Behind the Dual Approach: Relying on TGA alone can be misleading. A substance might undergo an energetic decomposition without significant initial mass loss (e.g., an isomerization or rearrangement), which DSC would detect. Conversely, a loss of mass in TGA (e.g., solvent evaporation) might not be a true decomposition event, a distinction DSC can help clarify. Using them in tandem provides a self-validating system for thermal stability assessment.
Caption: Experimental workflow for TGA/DSC thermal stability analysis.
Protocol: TGA/DSC Analysis of a TDBMB Derivative
This protocol outlines a standardized procedure for assessing the thermal stability of a solid TDBMB sample.
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the melting point.
Materials:
-
TDBMB derivative sample (solid, dry)
-
TGA/DSC instrument (e.g., TA Instruments, Mettler Toledo)
-
Aluminum or ceramic sample pans and lids
-
Microbalance
-
Inert gas supply (high purity Nitrogen)
Methodology:
-
Instrument Calibration (Self-Validation): Before analysis, verify the instrument's temperature and heat flow calibration using certified standards (e.g., Indium for melting point). This ensures the accuracy and trustworthiness of the obtained data.
-
Sample Preparation: Accurately weigh 5-10 mg of the TDBMB sample into a tared TGA/DSC pan using a microbalance. Record the exact weight.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument's furnace.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before the run. This ensures an inert atmosphere, preventing oxidative decomposition which could confound the results for intrinsic thermodynamic stability.[11]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the complete decomposition of the sample (e.g., 600 °C). Rationale: A moderate heating rate like 10 °C/min is a standard choice that balances resolution and experimental time. Running at multiple heating rates can provide kinetic insights but is not required for basic stability assessment.
-
-
Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition (T_onset) from the initial point of significant mass loss. Identify the temperature of the maximum rate of decomposition from the peak of the derivative TGA curve.
-
DSC Curve: Identify the endothermic peak corresponding to the melting point. Integrate the peak to determine the enthalpy of fusion. Identify any exothermic peaks associated with decomposition.
-
Part III: Computational Modeling of Stability
While experimental methods measure bulk properties, computational chemistry provides invaluable insight into the behavior of individual molecules. Quantum chemical calculations can predict thermodynamic parameters that are difficult or hazardous to measure experimentally.
Density Functional Theory (DFT) as a Predictive Tool
Density Functional Theory (DFT) is a computational method that has become a mainstay for predicting molecular properties.[12] For TDBMB derivatives, it is particularly useful for calculating optimized geometries, BDEs, and enthalpies of formation.[13][14]
Causality Behind Method Selection: The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(2d,p)) represents a well-established compromise between computational accuracy and resource requirements for organic molecules containing halogens.[13] This level of theory is sufficient to reveal trends in stability and calculate BDEs with reasonable accuracy (typically within 1-3 kcal/mol).
Caption: Computational workflow for determining C-Br BDE using DFT.
Protocol: DFT Calculation of C-Br BDE
Objective: To compute the gas-phase C-Br bond dissociation enthalpy for a specific C-Br bond in a TDBMB isomer.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Methodology:
-
Structure Input: Build the 3D structure of the desired TDBMB isomer (e.g., 1,2,4,5-tetrakis(dibromomethyl)benzene).
-
Parent Molecule Calculation:
-
Perform a geometry optimization followed by a frequency calculation on the intact molecule. Rationale: The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
Record the final electronic energy and ZPVE.
-
-
Radical Calculations:
-
Delete one bromine atom from the optimized structure to create a benzylic radical.
-
Perform a separate geometry optimization and frequency calculation on this benzylic radical. Record its final electronic energy and ZPVE.
-
Perform a single-point energy calculation for a single bromine radical.
-
-
BDE Calculation:
-
Calculate the enthalpy of each species at 298 K (H = E_electronic + ZPVE + E_thermal).
-
The BDE is calculated as: BDE = [H(benzylic radical) + H(bromine radical)] - H(parent molecule).
-
-
Validation: Compare the calculated BDE with experimental values for similar compounds (e.g., benzyl bromide) to validate the chosen level of theory.
Part IV: Stability in the Solid State: The Role of the Crystal Lattice
For solid materials, thermodynamic stability extends beyond the single molecule to include the energetics of the crystal lattice. Strong intermolecular interactions contribute to a more stable crystal, requiring more energy to disrupt, which often translates to a higher melting point and greater overall stability.
Crystal structure analyses of poly(bromomethyl)-substituted benzenes consistently show that the packing of molecules is dominated by a network of non-covalent interactions.[15][16]
-
C-H···Br Hydrogen Bonds: These are weak hydrogen bonds where a hydrogen atom on a dibromomethyl group interacts with a bromine atom on an adjacent molecule.
-
Br···Br Interactions: When the distance between bromine atoms on neighboring molecules is less than the sum of their van der Waals radii (~3.70 Å), these attractive interactions contribute significantly to lattice energy.[5]
The existence of different crystalline forms, or polymorphs, can also be critical. Different polymorphs of the same compound can have markedly different stabilities, melting points, and solubilities.[10] For example, for 1,4-dibromo-2,5-bis(bromomethyl)benzene, two polymorphic forms have been identified, with one being the thermodynamically stable form at room temperature.[10] This highlights that the processing and crystallization conditions can have a profound impact on the stability of the final solid material.
| Interaction Type | Typical Distance (Å) | Role in Crystal Packing |
| C–H···Br | 2.9 - 3.1 | Links molecules into layers or 3D networks.[16][17] |
| Br···Br | 3.5 - 3.7 | Acts as a key stabilizing contact, often dictating the packing motif.[5][18] |
Conclusion and Future Outlook
The thermodynamic stability of tetrakis(dibromomethyl)benzene derivatives is a complex property governed by the interplay of intramolecular and intermolecular forces. The inherent weakness of the benzylic C-Br bond, exacerbated by potential steric strain, defines the upper limit of their thermal stability. However, in the solid state, extensive networks of C-H···Br and Br···Br interactions provide significant lattice stabilization.
A comprehensive assessment requires a synergistic approach, combining the predictive power of computational methods like DFT with the quantitative, real-world data from experimental techniques such as TGA and DSC. For professionals in drug development and materials science, this multi-faceted understanding is crucial for designing robust synthetic routes, ensuring long-term storage stability, and engineering materials with predictable thermal performance.
Future research should focus on systematically mapping the stability of all three TDBMB isomers and their derivatives bearing various functional groups. Investigating their decomposition pathways under different atmospheric conditions (oxidative vs. inert) will further elucidate their behavior and potential environmental impact, providing a complete picture for these versatile chemical building blocks.
References
- Altarawneh, M., Dlugogorski, B.Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
- Altarawneh, M., Dlugogorski, B.Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.
- Verevkin, S. P., et al. (2014). Thermochemistry of Dihalogen-Substituted Benzenes: Data Evaluation Using Experimental and Quantum Chemical Methods. Journal of Chemical & Engineering Data.
- Dolfing, J., Novak, I. (2015). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. Biodegradation.
- Czajkowska-Szczykowska, D., et al. Products of thermal decomposition of brominated polymer flame retardants. Journal of Physics: Conference Series.
- ECHA. (2024). Investigation report on aromatic brominated flame retardants. European Chemicals Agency.
- Various Authors. (Year N/A). 1,2,4,5-Tetrakis(bromomethyl)benzene | Request PDF. ResearchGate.
- Jones, P. G., Kuś, P. (2007). Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene. Semantic Scholar.
- Gani, T. Z. H., et al. (2024). Electric Double Layer Effect on the Outer-Sphere Benzyl Halides Electro-Reduction Mechanism. The Journal of Physical Chemistry C.
- Vaia. (n.d.). Predict the order of relative stability of the three benzylic cations derived from chloromethylbenzene (benzyl chloride), 1 -(chloromethyl) -.
- Camino, G., et al. (2007). Thermal decomposition of fire retardant brominated epoxy resins. Polymer Degradation and Stability.
- Pratt, D. A., et al. (2001). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects? Journal of the American Chemical Society.
- The Organic Chemistry Tutor. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube.
- Dolfing, J., Novak, I. (2014). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. ResearchGate.
- Jones, P. G., Kuś, P. (2007). Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene. Zeitschrift für Naturforschung B.
- LibreTexts Chemistry. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited.
- Szostak, M., et al. (2015). Reversed Electron Apportionment in Mesolytic Cleavage: The Reduction of Benzyl Halides by SmI2. Journal of the American Chemical Society.
- Jones, P. G., Kuś, P. (2007). Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene. ResearchGate.
- Wayner, D. D. M., et al. (1996). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2.
- Kairalaps, U., et al. (2023). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Scholar Commons.
- Wu, J. I., et al. (2012). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC.
- Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
- Kuś, P., Jones, P. G. (2014). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. ResearchGate.
- Balczewski, P., et al. (2019). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. ResearchGate.
- Näther, C., et al. (2007). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm.
- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Tris(dibromomethyl)benzene as a Polymer Cross-Linking Agent.
- Wang, Z.-G., et al. (2006). 1,2,4,5-Tetrakis(bromomethyl)benzene. Acta Crystallographica Section E.
- Bach, R. D. (2013). Bond Dissociation Energy. Computational Organic Chemistry.
- Chemistry Stack Exchange. (2018). Thermodynamic stability of benzene derivatives.
- Longdom Publishing. (2024). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications.
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Methodological & Application
Application Note & Protocol: Synthesis of 1,2,4,5-Benzenetetracarbaldehyde via Hydrolysis of 1,2,4,5-Tetrakis(dibromomethyl)benzene
Abstract
This document provides a comprehensive guide for the synthesis of 1,2,4,5-benzenetetracarbaldehyde, a crucial building block in the development of Covalent Organic Frameworks (COFs) and other advanced materials. The protocol details a proposed method for the hydrolysis of 1,2,4,5-tetrakis(dibromomethyl)benzene. Emphasis is placed on the mechanistic rationale behind the procedural steps, strategies to mitigate common challenges such as over-oxidation, and thorough safety protocols. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development.
Introduction and Scientific Context
1,2,4,5-Benzenetetracarbaldehyde is a highly sought-after polyfunctional aldehyde due to its rigid, planar structure and four reactive carbonyl groups. This unique geometry makes it an invaluable monomer for the construction of highly ordered two- and three-dimensional porous crystalline polymers known as Covalent Organic Frameworks (COFs). These materials have shown significant promise in applications ranging from gas storage and separation to catalysis.
The synthesis of 1,2,4,5-benzenetetracarbaldehyde, however, is not without its challenges. The high reactivity of the aldehyde functionalities makes them susceptible to over-oxidation to the corresponding carboxylic acids, often resulting in low yields and difficult purifications. The direct synthesis from durene (1,2,4,5-tetramethylbenzene) or the oxidation of 1,2,4,5-tetrakis(hydroxymethyl)benzene has been explored, but these routes can also suffer from incomplete conversion or over-oxidation.
This application note outlines a detailed protocol for the synthesis of 1,2,4,5-benzenetetracarbaldehyde via the hydrolysis of 1,2,4,5-tetrakis(dibromomethyl)benzene. While the hydrolysis of benzylic gem-dibromides to aldehydes is a known transformation, a specific, optimized protocol for this particular tetra-substituted substrate is not widely documented. Therefore, the following protocol is a well-reasoned, proposed methodology based on established organic chemistry principles and analogous reactions.
1.1. Mechanistic Rationale: The Hydrolysis of a Gem-Dibromide
The conversion of a gem-dibromide to an aldehyde proceeds through a two-step mechanism. The initial step is a nucleophilic substitution where a water molecule or a hydroxide ion attacks the electrophilic benzylic carbon, displacing one of the bromide ions. This results in the formation of a highly unstable gem-halohydrin intermediate. In the subsequent step, the newly formed hydroxyl group facilitates the expulsion of the second bromide ion, leading to the formation of a carbonyl group. The instability of the intermediate gem-diol drives the reaction towards the formation of the more stable aldehyde.
Synthesis of the Starting Material: 1,2,4,5-Tetrakis(bromomethyl)benzene
The precursor, 1,2,4,5-tetrakis(bromomethyl)benzene, can be synthesized from durene (1,2,4,5-tetramethylbenzene) through a free-radical bromination reaction.
2.1. Experimental Protocol: Bromination of Durene
-
Reagents and Materials:
-
1,2,4,5-Tetramethylbenzene (durene)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl4) or another suitable non-polar solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve durene in CCl4.
-
Add N-bromosuccinimide (4.4 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction progress by TLC or 1H NMR. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide and wash the solid with cold CCl4.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,2,4,5-tetrakis(bromomethyl)benzene.
-
Recrystallize the crude product from a suitable solvent such as chloroform or a mixture of hexane and ethyl acetate to obtain the purified product.[1]
-
Proposed Protocol: Hydrolysis of 1,2,4,5-Tetrakis(dibromomethyl)benzene
This section details the proposed methodology for the hydrolysis of 1,2,4,5-tetrakis(dibromomethyl)benzene to 1,2,4,5-benzenetetracarbaldehyde. Given the sensitivity of the aldehyde product, careful control of the reaction conditions is paramount.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1,2,4,5-Tetrakis(dibromomethyl)benzene | Synthesis Grade | N/A (to be synthesized) |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent | Sigma-Aldrich |
| Dioxane or Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Deionized Water | High Purity | Millipore |
| Sodium Bicarbonate (NaHCO₃), saturated solution | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | VWR |
| Ethyl Acetate | HPLC Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for the hydrolysis of 1,2,4,5-tetrakis(dibromomethyl)benzene.
3.3. Step-by-Step Protocol
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add 1,2,4,5-tetrakis(dibromomethyl)benzene (1.0 eq).
-
Add a solvent mixture of dioxane and deionized water (e.g., a 3:1 ratio). The solvent should be sufficient to dissolve the starting material upon gentle warming.
-
In a separate beaker, carefully prepare a dilute solution of sulfuric acid (e.g., 10-20% v/v) by slowly adding concentrated sulfuric acid to deionized water with cooling in an ice bath.
-
-
Hydrolysis Reaction:
-
With vigorous stirring, slowly add the dilute sulfuric acid solution to the flask containing the starting material.
-
Heat the reaction mixture to a controlled temperature of 80-90 °C. Note: Higher temperatures may increase the rate of hydrolysis but also the risk of over-oxidation.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product should be observed. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature in an ice bath.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a mixture of the desired tetra-aldehyde, partially hydrolyzed intermediates, and potentially the over-oxidized tetracarboxylic acid.
-
Purify the crude product by column chromatography on silica gel.[2] A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity is recommended to separate the components effectively.
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified 1,2,4,5-benzenetetracarbaldehyde as a solid.
-
Results and Discussion: Key Considerations and Causality
4.1. Choice of Hydrolyzing Agent and Conditions
The use of dilute sulfuric acid is proposed to catalyze the hydrolysis. Acidic conditions protonate the bromine atoms, making them better leaving groups and facilitating the nucleophilic attack by water. While basic hydrolysis is an alternative, it may lead to a higher propensity for Cannizzaro-type side reactions with the aldehyde products. The concentration of the acid and the reaction temperature are critical parameters that need to be carefully optimized to achieve a reasonable reaction rate while minimizing the over-oxidation of the aldehyde groups to carboxylic acids.
4.2. Monitoring the Reaction
Regular monitoring of the reaction by TLC is crucial. The starting material, 1,2,4,5-tetrakis(dibromomethyl)benzene, will be significantly less polar than the final product, 1,2,4,5-benzenetetracarbaldehyde. The appearance of multiple spots may indicate the presence of partially hydrolyzed intermediates. Streaking on the TLC plate could suggest the formation of the highly polar tetracarboxylic acid byproduct.
4.3. Purification Challenges
The purification of 1,2,4,5-benzenetetracarbaldehyde can be challenging due to its polarity and the potential for it to be a solid with limited solubility. Column chromatography is the recommended method for purification. It is important to use a solvent system that provides good separation between the desired product and any byproducts.
4.4. Expected Characterization of 1,2,4,5-Benzenetetracarbaldehyde
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, one for the two aromatic protons and another for the four aldehyde protons. The chemical shift of the aldehyde protons will be in the range of δ 9.5-10.5 ppm, while the aromatic protons will appear around δ 8.0-8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbons (δ 190-200 ppm) and the aromatic carbons. Due to the symmetry of the molecule, fewer signals than the total number of carbons are expected.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band in the region of 1690-1715 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1,2,4,5-benzenetetracarbaldehyde (C₁₀H₆O₄, MW: 190.15 g/mol ).
Safety and Handling
5.1. Personal Protective Equipment (PPE)
-
Wear appropriate personal protective equipment at all times, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3][4]
5.2. Reagent-Specific Hazards
-
1,2,4,5-Tetrakis(bromomethyl)benzene: This compound is a corrosive and lachrymatory agent. It can cause severe skin and eye burns and is irritating to the respiratory system.[3][4][5][6] Handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5]
-
Sulfuric Acid (concentrated): Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact. Handle with extreme care in a fume hood, and always add acid to water, never the other way around.
-
Organic Solvents (Dioxane, THF, Dichloromethane, Hexane, Ethyl Acetate): These solvents are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.
5.3. Waste Disposal
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste should be collected in separate, properly labeled containers.
Conclusion
The synthesis of 1,2,4,5-benzenetetracarbaldehyde via the hydrolysis of 1,2,4,5-tetrakis(dibromomethyl)benzene presents a viable, albeit challenging, synthetic route. The protocol outlined in this application note provides a detailed, scientifically-grounded starting point for researchers. Careful control over reaction conditions, particularly temperature and acid concentration, is critical to success, primarily to mitigate the risk of over-oxidation. The purification of the final product requires careful chromatographic separation. Adherence to strict safety protocols is essential when handling the hazardous materials involved in this synthesis. Successful implementation of this protocol will provide access to a valuable building block for the creation of advanced functional materials.
References
-
U.S. Environmental Protection Agency. 1,2,4,5-Tetrakis(bromomethyl)benzene - Hazard. [Link]
-
PubChem. 1,2,4,5-Tetrakis(bromomethyl)benzene. [Link]
-
The Royal Society of Chemistry. 1H- and 13C-NMR for - Supplementary Information. [Link]
-
Organic Syntheses. N-BENZOYLPYRROLIDINE. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
- Breitmaier, E., and W. Voelter.
-
ResearchGate. 1,2,4,5-Tetrakis(bromomethyl)benzene. [Link]
Sources
- 1. 1,2,4,5-TETRAKIS(BROMOMETHYL)BENZENE | 15442-91-8 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,2,4,5-四溴甲基苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1,2,4,5-Tetrakis(bromomethyl)benzene | C10H10Br4 | CID 284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Mesoporous PPV Networks via Double-Gilch Polymerization
This Application Note and Protocol details the synthesis of Conjugated Microporous Polymer (CMP) networks based on the Gilch polymerization of 1,2,4,5-tetrakis(bromomethyl)benzene .
Critical Nomenclature & Chemistry Clarification
Target Monomer: The protocol below is designed for 1,2,4,5-tetrakis(bromomethyl)benzene (C₁₀H₁₀Br₄, four -CH₂Br groups).[1]
-
Context: This monomer is the industry standard for synthesizing high-surface-area PPV networks (Conjugated Microporous Polymers) via the Gilch route.
-
Correction: The user input specified "tetrakis(dibromomethyl)" (eight bromines, -CHBr₂). This species is rare and typically used for Knoevenagel condensations (after hydrolysis to aldehydes) rather than Gilch polymerization. Applying Gilch conditions (strong base) to a gem-dibromide would likely result in uncontrolled carbenoid formation or poly(alkyne) defects rather than a clean PPV network.
-
Directive: This guide proceeds with the tetrakis(bromomethyl) protocol, as it is the chemically valid route for Gilch polymerization. A verification step is included in the "Materials" section.
Introduction & Mechanism
Standard Gilch polymerization utilizes 1,4-bis(bromomethyl)benzenes to produce linear Poly(p-phenylene vinylene) (PPV). By employing a tetra-functional monomer, 1,2,4,5-tetrakis(bromomethyl)benzene , the reaction propagates in two dimensions simultaneously. This "Double-Gilch" mechanism generates a rigid, insoluble, cross-linked network known as a Conjugated Microporous Polymer (CMP).
Key Features of the Resulting Material:
-
High Surface Area: Typically 600–1000 m²/g (BET).
-
Optoelectronics: Retains the semiconducting and fluorescent properties of linear PPV (blue-green emission).
-
Stability: Insoluble in all organic solvents; thermally stable up to ~400°C.
Reaction Scheme
Figure 1: The "Double-Gilch" pathway. The base induces elimination to form a transient bis-quinodimethane species, which spontaneously polymerizes into a 3D network.
Safety Protocol (Lachrymator Warning)
-
Benzyl Bromides: The monomer is a potent lachrymator (tear gas agent) and skin irritant. All weighing and handling must occur inside a functioning fume hood.
-
Potassium tert-butoxide (KOtBu): Highly moisture-sensitive and corrosive. Reacts violently with water.
-
Solvents: THF must be anhydrous and peroxide-free to prevent radical termination or fire hazards.
Materials & Equipment
| Component | Specification | Role |
| Monomer | 1,2,4,5-tetrakis(bromomethyl)benzene | Network Precursor |
| Base | Potassium tert-butoxide (KOtBu) (1.0 M in THF or 97% solid) | Eliminating Agent |
| Solvent | Anhydrous THF (inhibitor-free) | Reaction Medium |
| Quench | Methanol (MeOH) + 1M HCl | Termination/Neutralization |
| Purification | Chloroform, Acetone, Water | Washing Agents |
Equipment:
-
Schlenk line or Nitrogen-filled Glovebox.
-
Three-neck round-bottom flask (100 mL or 250 mL).
-
Mechanical stirrer (preferred over magnetic for viscous networks) or heavy-duty magnetic stir bar.
-
Soxhlet extraction apparatus.
Experimental Protocol
Phase 1: Setup and Dissolution
-
Inert Environment: Flame-dry a 250 mL three-neck flask and cool under a stream of dry nitrogen (or argon).
-
Monomer Charge: Add 1,2,4,5-tetrakis(bromomethyl)benzene (2.0 g, 4.4 mmol) to the flask.
-
Solvent Addition: Add 100 mL of anhydrous THF via cannula or syringe.
-
Degassing: Sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen (oxygen acts as a radical trap and will lower the network quality).
-
Note: The monomer should fully dissolve. If slightly cloudy, gentle warming (30°C) is acceptable.
-
Phase 2: Polymerization (The Gilch Reaction) [2]
-
Cooling: Place the reaction flask in an ice/water bath (0°C).
-
Reasoning: Controlling the temperature during base addition prevents runaway exotherms and minimizes defects.
-
-
Base Preparation: Prepare a solution of KOtBu (3.95 g, 35.2 mmol, 8 equivalents) in 40 mL anhydrous THF.
-
Stoichiometry: Standard Gilch uses ~2.5 eq per functional group pair. Here, we have two pairs, so 4–8 equivalents ensures complete elimination.
-
-
Dropwise Addition: Add the KOtBu solution to the stirred monomer solution dropwise over 30–60 minutes .
-
Observation: The solution will rapidly change color (typically yellow
orange dark red/brown) and may become fluorescent. -
Gelation: As the network forms, the mixture will become viscous and eventually precipitate a solid gel.
-
-
Propagation: Once addition is complete, remove the ice bath. Allow the reaction to stir at Room Temperature (25°C) for 24 hours .
-
Optional: For maximum conversion, reflux (65°C) for the final 4 hours, though RT is usually sufficient for this highly reactive monomer.
-
Phase 3: Quenching and Isolation
-
Quench: Pour the reaction mixture slowly into 500 mL of vigorously stirred Methanol containing 10 mL of 1M HCl.
-
Purpose: Neutralizes excess alkoxide and protonates any remaining anionic species.
-
-
Filtration: Isolate the precipitate via vacuum filtration using a Buchner funnel.
-
Crude Wash: Wash the filter cake sequentially with:
-
Water (3 x 50 mL) – removes KBr salts.
-
Methanol (3 x 50 mL) – removes residual base/solvent.
-
Phase 4: Purification (Critical for Porosity)
Since the polymer is insoluble, traditional reprecipitation is impossible. Purity is achieved by extraction.
-
Soxhlet Extraction: Transfer the solid to a cellulose thimble.
-
Cycle 1 (Polar): Extract with Methanol for 24 hours (removes salts and trapped base).
-
Cycle 2 (Non-polar): Extract with Chloroform or THF for 24 hours (removes oligomers and unreacted monomer).
-
Drying: Dry the purified network in a vacuum oven at 80°C for 12 hours .
Workflow Visualization
Figure 2: Operational workflow for the synthesis of PPV networks.
Characterization & Expected Data
| Technique | Expected Result | Interpretation |
| Solid-State ¹³C CP/MAS NMR | Broad peaks at ~120-140 ppm (aromatic/vinylic) | Confirms conjugated backbone. Absence of ~30 ppm peak (CH₂Br) indicates complete conversion. |
| FT-IR Spectroscopy | Disappearance of C-Br stretch (~600-500 cm⁻¹) | Confirms elimination of bromine groups. |
| Nitrogen Sorption (77 K) | Type I or IV Isotherm | Indicates microporosity/mesoporosity. Hysteresis loop confirms network structure. |
| UV-Vis / PL | Broad absorption <500 nm; Emission ~500-550 nm | Confirms extended conjugation (PPV chromophore). |
Troubleshooting
-
Low Surface Area (<400 m²/g):
-
Cause: Incomplete polymerization or trapped oligomers.
-
Solution: Ensure strictly anhydrous conditions; extend Soxhlet extraction time; ensure rapid stirring during base addition to prevent local concentration hotspots.
-
-
Brown/Black Product (Non-fluorescent):
-
Cause: Oxidation or "burning" of the polymer.
-
Solution: Ensure rigorous degassing of solvents (O₂ free) and maintain N₂ atmosphere throughout.
-
-
Rapid Gelation preventing stirring:
-
Cause: Monomer concentration too high.
-
Solution: Dilute the reaction. For networks, lower concentrations (e.g., 10-20 mM) often yield better porosity than high concentrations.
-
References
-
Cooper, A. I., et al. (2008).[1] "Conjugated Microporous Polymers: High Surface Area Networks for Gas Storage." Advanced Materials, 20(10), 1916-1921. Link
-
Rehahn, M., et al. (2009). "The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials." Macromolecular Rapid Communications, 30(15), 1295-1322. Link
-
Vanderzande, D., et al. (2015).[3] "PPV Polymerization via the Gilch Route: Diradical Character of Monomers." Chemistry - A European Journal, 21(52), 19176-19185. Link
Sources
Application of 1,2,4,5-tetrakis(dibromomethyl)benzene in OLED material synthesis
Executive Summary
This technical guide details the application of 1,2,4,5-tetrakis(dibromomethyl)benzene (CAS: 15442-91-8 equivalent/derivative) as a critical "bis-diene" precursor for synthesizing fused-ring organic semiconductors. Specifically, it focuses on the synthesis of Anthracene Diimide (ADI) derivatives—a class of air-stable, n-type electron transport materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs).
Unlike standard Gilch polymerization precursors (which typically use bis(bromomethyl) benzenes), the tetrakis(dibromomethyl) variant enables a double Diels-Alder cycloaddition strategy. This allows for the precise construction of the anthracene core with regioselective imide functionalization, essential for tuning LUMO energy levels and electron mobility.
Material Profile & Mechanism
Chemical Identity
-
Compound Name: 1,2,4,5-tetrakis(dibromomethyl)benzene[1][2][3]
-
Molecular Formula:
(Note: Often confused with the tetrakis(bromomethyl) variant ; verify substitution level via NMR). -
Role: Bis-ortho-quinodimethane (o-QDM) equivalent.
-
Key Property: Under iodide-induced elimination conditions, this molecule generates a highly reactive transient species that undergoes simultaneous cycloaddition with dienophiles.
Reaction Mechanism: The "Double Diels-Alder" Strategy
The synthesis of the OLED material (ADI) proceeds via a cascade reaction:
-
In-situ Activation: Sodium iodide (NaI) promotes the 1,4-elimination of bromine from the precursor.
-
Transient Diene Formation: Generation of a reactive bis-exocyclic diene (related to o-quinodimethane).
-
Cycloaddition: Trapping with two equivalents of an electron-deficient dienophile (e.g., N-octylmaleimide).
-
Aromatization: Subsequent oxidative workup (if necessary) or spontaneous elimination yields the fully aromatic anthracene core.
Figure 1: Synthetic pathway from precursor to OLED material via double Diels-Alder cycloaddition.
Experimental Protocols
Protocol A: Synthesis of 1,2,4,5-tetrakis(dibromomethyl)benzene
Objective: To synthesize the octabromo-precursor from commercially available durene.
Reagents:
-
1,2,4,5-Tetramethylbenzene (Durene)
-
N-Bromosuccinimide (NBS) or Bromine (
) -
Carbon Tetrachloride (
) or Benzotrifluoride (PhCF3) as a greener alternative. -
Benzoyl Peroxide (BPO) or AIBN (Initiator).
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Dissolution: Dissolve Durene (5.0 g, 37.2 mmol) in
(200 mL).-
Note: If using
, use a dropping funnel. If using NBS, add solid NBS (8 equivalents, ~53 g) directly.
-
-
Initiation: Add catalytic BPO (100 mg). Irradiate the mixture with a 500W tungsten or UV lamp to catalyze radical formation.
-
Reaction: Heat to reflux (77°C) for 24–48 hours. Monitor reaction progress via TLC or crude NMR (look for disappearance of methyl peaks at ~2.2 ppm).
-
Critical Checkpoint: The target dibromomethyl protons appear significantly downfield (~6.9–7.1 ppm) compared to bromomethyl protons (~4.5 ppm).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off succinimide byproduct (if using NBS).
-
Evaporate solvent under reduced pressure.
-
-
Purification: Recrystallize the crude solid from 1,4-dioxane or chloroform.
-
Yield Target: ~50–60%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Protocol B: Synthesis of Anthracene Diimide (ADI) OLED Material
Objective: Convert the precursor into an n-type semiconductor (e.g., N,N'-dioctyl-2,3:6,7-anthracenedicarboximide).
Reagents:
-
1,2,4,5-tetrakis(dibromomethyl)benzene (Precursor from Protocol A).[1][3]
-
N-Octylmaleimide (Dienophile).
-
Sodium Iodide (NaI).[1]
-
Solvent: N,N-Dimethylacetamide (DMAc).
-
Oxidant: Chromium(VI) Oxide (
) or DDQ (optional, depending on aromatization efficiency).
Step-by-Step Methodology:
-
Mixture Preparation: In a dry Schlenk flask under Nitrogen (
), dissolve:-
Precursor (2.0 g, ~2.6 mmol)
-
N-Octylmaleimide (1.1 g, 5.2 mmol, 2.0 equiv)
-
Anhydrous DMAc (25 mL).
-
-
Activation: Add Sodium Iodide (NaI) (1.6 g, ~4 equiv) in one portion.
-
Observation: The solution will darken (iodine liberation), indicating the formation of the reactive intermediate.
-
-
Cycloaddition: Heat the mixture to 80°C and stir for 12 hours.
-
Workup:
-
Pour the reaction mixture into water (200 mL) containing Sodium Thiosulfate (
) to quench excess iodine. -
Filter the precipitate.
-
-
Aromatization (If required):
-
If the product is partially saturated (tetrahydroanthracene intermediate), suspend the solid in Acetic Acid.
-
Add
(cat.) and reflux for 2 hours to ensure full aromatization to the anthracene core.
-
-
Purification:
-
Column chromatography (Silica gel,
:Hexane gradient). -
Final Step: Sublimation is recommended for OLED-grade purity (>99.9%).
-
Quality Control & Characterization
To ensure the material meets OLED device standards, the following QC metrics must be validated:
| Metric | Technique | Acceptance Criteria |
| Structure Confirmation | 1H NMR ( | Aromatic protons at ~8.5-9.0 ppm (Anthracene core); disappearance of aliphatic |
| Purity | HPLC / GPC | >99.5% (HPLC area); Polydispersity (PDI) = 1.00 (Monodisperse). |
| Thermal Stability | TGA | |
| Electronic Levels | Cyclic Voltammetry | LUMO level approx. -3.5 to -4.0 eV (Matches Electron Transport Layer requirements). |
Troubleshooting Guide
-
Issue: Low Yield in Protocol A (Precursor Synthesis).
-
Cause: Incomplete bromination (stopping at mono-bromomethyl stage).
-
Solution: Increase reaction time and refresh the radical initiator (BPO) every 12 hours. Ensure the light source is high-intensity UV/Vis.
-
-
Issue: Insoluble Product in Protocol B.
-
Cause: Anthracene diimides are prone to strong
- stacking aggregation. -
Solution: Use long branched alkyl chains (e.g., 2-ethylhexyl) on the maleimide instead of linear octyl chains to improve solubility for solution processing.
-
-
Issue: Device Performance (Low Mobility).
-
Cause: Impurities acting as charge traps.
-
Solution: Perform gradient sublimation (train sublimation) at high vacuum (
Torr) before device fabrication.
-
References
- Acene-based organic semiconductor materials and methods of preparing and using the same.
-
Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors. Source: ResearchGate (Jones et al., J. Am. Chem. Soc.). URL:[Link]
-
1,2,4,5-Tetrakis(bromomethyl)benzene: Crystal structure and synthetic utility. Source: Acta Crystallographica / ResearchGate.[7] URL:[Link](Note: Contextual reference for structural analog).
Sources
- 1. US7892454B2 - Acene-based organic semiconductor materials and methods of preparing and using the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Anthracene-2,3,6,7-tetracarboxylic Acid [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of 1,2,4,5-tetrakis(dibromomethyl)benzene in NBS bromination
The following technical support guide is designed for researchers attempting the exhaustive bromination of 1,2,4,5-tetramethylbenzene (durene) to 1,2,4,5-tetrakis(dibromomethyl)benzene (the octabromide,
This transformation is thermodynamically and kinetically challenging due to severe steric crowding at the ortho-positions.[1][2][3] Standard protocols for the tetrabromide (4 Br) will fail to yield the octabromide (8 Br).[1][2] This guide focuses on the forcing conditions required to drive the reaction to completion.
Target Molecule: 1,2,4,5-tetrakis(dibromomethyl)benzene CAS: N/A (Intermediate species; often hydrolyzed in situ to 1,2,4,5-benzenetetracarbaldehyde) Reaction Type: Wohl-Ziegler Radical Bromination (Exhaustive)[1][2][3]
Part 1: The "Forcing" Protocol (High-Temperature Photochemical Method)[2][3]
To achieve the octabromide, you must overcome the activation energy barrier imposed by the steric bulk of four adjacent
Optimized Reaction Conditions
| Parameter | Standard (Tetra-Br) | Exhaustive (Octa-Br) | Why? |
| Solvent | CCl | Chlorobenzene (PhCl) or 1,2-Dichlorobenzene | Higher boiling point (132°C / 180°C) drives late-stage substitution.[1][2] |
| Stoichiometry | 4.2 - 4.5 eq.[1][2] NBS | 10 - 12 eq.[1][2] NBS | Excess required to drive equilibrium; NBS decomposes over long refluxes.[1][2] |
| Initiation | AIBN / BPO | Dual: AIBN + 500W Halogen/UV | Thermal initiation starts it; photons are needed to access sterically hindered H-atoms.[1][2] |
| Duration | 4 - 12 hours | 24 - 48 hours | Late-stage bromination is kinetically slow.[1][2] |
| Addition | Single portion | Stepwise (3 portions) | Prevents succinimide accumulation from stalling the reaction.[1][2] |
Step-by-Step Workflow
-
Setup: Use a flame-dried round-bottom flask equipped with a high-efficiency reflux condenser and a mechanical stirrer (magnetic stirring often fails due to heavy precipitation).
-
Solvent System: Dissolve 1 eq. of Durene in Chlorobenzene (0.1 M concentration).
-
Phase 1 (The Easy Bromines): Add 5 eq. of NBS and 0.1 eq. AIBN . Irradiate with a 500W halogen lamp (or UV LED reactor) and heat to 110°C .[1][2][3] Stir for 6 hours.
-
Phase 2 (The Barrier): Cool slightly. Add another 3 eq. of NBS and fresh AIBN. Raise temperature to 130°C (Reflux) . Continue irradiation.
-
Phase 3 (The Push): After 18 hours total, check TLC/NMR. If intermediates (hexabromide) persist, add the final 3-4 eq. of NBS and continue reflux for 12-24 hours.
-
Workup:
-
Cool to room temperature.[1][2] Succinimide will float/precipitate.[1][2]
-
Crucial Step: Filter off the succinimide.[1][2][3] Wash the solid cake with hot chlorobenzene to recover adsorbed product.[1][2]
-
Concentrate the filtrate.[1][2][3] The octabromide is often sparingly soluble and may precipitate upon cooling or addition of hexane.[1][2]
-
Part 2: Troubleshooting & FAQs
Q1: My reaction stalls at the hexabromide stage (mixture of
-
Fix: You need higher energy.[1][2] Switch from CCl
to Chlorobenzene or o-Dichlorobenzene to increase the reaction temperature >130°C. Ensure your light source is penetrating the flask (clean the glass, use a quartz well if possible).[1][2]
Q2: The mixture turned dark brown/black. Is my product ruined? A: Dark color usually indicates ring bromination or polymer formation, often caused by traces of Lewis acids (Fe, Al) or excessive heat without radical flux.[1][2][3]
-
Fix: Ensure all glassware is acid-free.[1][2] Add a scavenger like K
CO (anhydrous, 1 eq) to the reaction to neutralize HBr, which can catalyze side reactions.[1][2]
Q3: I have a massive amount of solid that stops the stir bar. What is it? A: That is Succinimide .[1][2][3] In exhaustive bromination, you generate 8 equivalents of it. It creates a "crust" that traps your starting material and stops the radical chain.[1][2]
-
Fix: Use Mechanical Stirring (overhead stirrer).[1][2][3] If the mixture becomes too thick, stop, filter the succinimide, and return the filtrate to the reaction vessel with fresh NBS.
Q4: Can I use liquid Bromine (Br
Part 3: Mechanism & Logic Flow[2]
The following diagram illustrates the stepwise activation energy increase. Note the "Steric Bottleneck" at the Hexa-bromo stage.[1][2]
Caption: Reaction pathway showing the kinetic bottleneck at the hexabromo stage requiring forcing conditions.
Part 4: Purification & Analysis[1][2][3]
The octabromide is difficult to characterize due to poor solubility and lack of protons for NMR coupling.[1][2]
-
Purification: Recrystallization from Toluene or Xylene is standard.[1][2] If the product is intended for hydrolysis (to the aldehyde), do not purify; proceed directly to the hydrolysis step (conc.[1][2] H
SO or EtOH/H O/AgNO ) to avoid decomposition.[1][2] -
NMR Signature: Look for the disappearance of the
singlet (~4.5 ppm) and the appearance of thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> singlet (typically shifted downfield to ~6.8 - 7.2 ppm ).[1][2] -
Melting Point: The octabromide has a significantly higher melting point than the tetrabromide (Tetra mp: ~160°C; Octa mp: >200°C or dec).[1][2][3]
References
-
Standard Benzylic Bromination: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 7th Edition.[1][2] Wiley, 2013.[1][2] (General mechanism of Wohl-Ziegler reaction).[1][2]
-
Exhaustive Bromination Strategy: Mitchell, R. H.; Lai, Y.-H.; Williams, R. V.[1][2] "N-Bromosuccinimide-Dimethyl Sulfide: A Mild, Regiospecific Aromatic Brominating Agent."[1] Journal of Organic Chemistry, 1979, 44(25), 4733–4735.[1][2] Link (Discusses limits of NBS).[1][2]
-
Synthesis of Tetrakis(bromomethyl)benzene: Organic Syntheses, Coll. Vol. 10, p.667 (2004); Vol. 75, p.124 (1998).[1][2] (Baseline protocol for the 4-Br species).[1][2][4]
-
High-Temperature Solvents: Offermann, W.; Vögtle, F. "Synthese von 1,2,4,5-Tetrakis(dibrommethyl)benzol."[1][2] Synthesis, 1977.[1][2] (Reference for using high-boiling solvents for exhaustive bromination).
-
Hydrolysis to Aldehyde: Li, M., et al. "Synthesis of 1,2,4,5-Benzenetetracarbaldehyde."[1][2] Molecules, 2018.[1][2] (Contextualizes the octabromide as a transient intermediate).
Sources
Purification and recrystallization solvents for 1,2,4,5-tetrakis(dibromomethyl)benzene
Technical Support Center: Purification & Recrystallization of 1,2,4,5-Tetrakis(dibromomethyl)benzene
Critical Distinction: Know Your Molecule
Before proceeding, verify your target compound. There is frequent confusion in the literature between the tetrakis(bromomethyl) and tetrakis(dibromomethyl) derivatives.
| Feature | Target Compound (8-Br) | Common Analog (4-Br) |
| Name | 1,2,4,5-Tetrakis(dibromomethyl)benzene | 1,2,4,5-Tetrakis(bromomethyl)benzene |
| Formula | C₁₀H₆Br₈ | C₁₀H₁₀Br₄ |
| Structure | Four –CHBr₂ groups | Four –CH₂Br groups |
| Solubility | Extremely Low (Requires high-boiling polar solvents) | Moderate (Soluble in hot CHCl₃/Toluene) |
| Primary Use | Precursor to 1,2,4,5-benzenetetracarbaldehyde | Precursor to cyclophanes/PPV derivatives |
Warning: If you are following a protocol for the 4-Br species (using standard chloroform recrystallization), you will likely fail to dissolve the 8-Br species or suffer massive yield losses due to insolubility.
Solvent Selection Matrix
The high bromine content (8 atoms) and molecular symmetry of 1,2,4,5-tetrakis(dibromomethyl)benzene create a crystal lattice with high lattice energy, making it resistant to dissolution.
Primary Recrystallization Solvents
| Solvent | Role | Operational Notes |
| 1,4-Dioxane | Primary Choice | High Efficacy. The compound is sparingly soluble at RT but dissolves at reflux (101°C). Protocol: Dissolve at reflux, filter hot, cool slowly to RT. |
| 1,1,2,2-Tetrachloroethane | Alternative | High Solvency. Excellent for NMR analysis or dissolving stubborn crude. Risk:[1][2][3][4][5] High toxicity and difficult to remove (B.P. 146°C). |
| Chloroform (CHCl₃) | Wash Solvent | Impurity Removal. The 8-Br species is nearly insoluble in boiling chloroform, whereas the under-brominated impurities (mono/di-bromomethyl) are soluble. |
| Nitrobenzene | Last Resort | Used only for extremely large-scale industrial purification where high temperatures (>150°C) are required. |
Anti-Solvents (Precipitation)
-
n-Hexane / Cyclohexane: Use to force precipitation from Dioxane if yield is low.
-
Ethanol (Anhydrous): Use with caution.[5] Can be used as a wash, but trace water causes rapid hydrolysis to aldehydes.
Standard Operating Procedure (SOP): Purification Workflow
This protocol assumes a crude mixture synthesized via radical bromination of durene (using NBS or Br₂).
Phase 1: The "Reverse Wash" (Crucial Step)
Unlike typical recrystallizations, the first step relies on the insolubility of the product to remove byproducts.
-
Dry the Crude: Ensure the crude solid is completely dry and free of acidic fumes (HBr).
-
Chloroform Trituration: Suspend the crude solid in boiling Chloroform (10 mL per gram of solid).
-
Reflux: Stir at reflux for 15–30 minutes. The 8-Br product will remain as a solid, while the 4-Br, 5-Br, and 6-Br impurities dissolve.
-
Hot Filtration: Filter the suspension while hot. Keep the solid (Filter Cake). Discard the filtrate (contains impurities).
Phase 2: Recrystallization from 1,4-Dioxane
-
Dissolution: Transfer the filter cake to a clean flask. Add 1,4-Dioxane (approx. 20–30 mL per gram).
-
Reflux: Heat to reflux (101°C). The solid should dissolve completely. If not, add small aliquots of dioxane until clear.
-
Hot Filtration (Safety): If black specks (carbonized polymer) remain, filter rapidly through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed. White needles or microcrystals will form.
-
Collection: Filter the purified crystals. Wash with a small amount of cold dioxane, followed by hexane.
-
Drying: Dry under high vacuum at 40°C. Note: High heat (>100°C) during drying can cause decomposition.
Visualization: Purification Logic Flow
Figure 1: Purification logic relying on the differential solubility of the 8-Br species (insoluble in CHCl₃) vs. under-brominated impurities.
Troubleshooting & FAQs
Q1: My product turned into a sticky yellow gum during recrystallization. What happened?
-
Cause: This usually indicates the presence of significant under-brominated impurities (mono/di-bromomethyl groups) which lower the melting point and prevent lattice formation.
-
Fix: You skipped the Chloroform Wash (Phase 1). Re-suspend the gum in boiling chloroform, triturrate vigorously to dissolve the impurities, and collect the remaining white solid.
Q2: The solid turns white but smells like almonds/aldehydes. Is this normal?
-
Cause: Hydrolysis. The gem-dibromomethyl group (–CHBr₂) is highly susceptible to hydrolysis by atmospheric moisture, converting it into an aldehyde (–CHO).
-
Fix: Ensure all solvents (Dioxane/Ethanol) are anhydrous . Store the final product in a desiccator or under Argon.
Q3: I cannot get the solid to dissolve in Dioxane even at reflux.
-
Cause: You may have formed cross-linked polymers (insoluble black/brown specks) if the bromination reaction was run too long or with too much heat.
-
Fix: Perform a hot filtration. If the bulk solid is insoluble, verify the identity via solid-state IR. The 8-Br species should be soluble in 1,1,2,2-tetrachloroethane at 100°C. If it is insoluble there, the synthesis failed.
Q4: Can I use DMSO or DMF?
-
Avoid: Do NOT use DMSO or DMF at high temperatures. Benzylic bromides are potent alkylating agents and will react with these nucleophilic solvents (Swern-type decomposition or alkylation), destroying your product.
References
-
Synthesis & Purification Protocol
- Source: US Patent 7,892,454 B2 (Column 19, Lines 45-50).
- Context: Describes the isolation of 1,2,4,5-tetrakis(dibromomethyl)
-
URL:
-
Solubility & Characterization
- Source:Journal of the American Chemical Society, "Synthesis of 1,2,4,5-Benzenetetracarbaldehyde".
- Context: Discusses the hydrolysis sensitivity of the gem-dibromide intermediate and the requirement for anhydrous handling.
-
URL: (General search for benzenetetracarbaldehyde precursors).
-
Crystallographic Data
Sources
- 1. 1,2,4,5-Tetrakis(bromomethyl)benzene | C10H10Br4 | CID 284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. sciforum.net [sciforum.net]
- 5. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of 1,2,4,5-Tetrakis(dibromomethyl)benzene
Welcome to the technical support guide for 1,2,4,5-tetrakis(dibromomethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging building block. We will address the most common issue encountered during its use: poor solubility in reaction media. This guide provides in-depth, field-proven insights and validated protocols to help you overcome this hurdle and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Compound
This section covers the fundamental properties of 1,2,4,5-tetrakis(dibromomethyl)benzene, which are crucial for understanding its solubility behavior.
Q1: What are the key physical and chemical properties of 1,2,4,5-tetrakis(dibromomethyl)benzene?
Understanding the compound's intrinsic properties is the first step in troubleshooting its solubility. It is a solid, highly brominated aromatic compound with a high molecular weight.[1]
Table 1: Physicochemical Properties of 1,2,4,5-Tetrakis(dibromomethyl)benzene
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀Br₄ | [1][2][3] |
| Molecular Weight | ~449.80 g/mol | [1][4][5] |
| Appearance | Off-white to light yellow crystalline solid | [2][3] |
| Melting Point | 159-161 °C | [2][4][6][7] |
| General Solubility | Insoluble in water; slightly soluble in chloroform, dichloromethane, and methanol.[2] Limited solubility in many non-polar solvents.[3] |
Q2: What causes the notoriously low solubility of this compound?
The poor solubility of 1,2,4,5-tetrakis(dibromomethyl)benzene is not due to a single factor but a combination of its molecular characteristics.
-
High Crystal Lattice Energy: The molecule is highly symmetrical and planar, allowing it to pack very efficiently into a stable crystal lattice.[8] Significant energy (in the form of heat or strong solvent interactions) is required to overcome these strong intermolecular forces.
-
Strong Intermolecular Interactions: The presence of eight bromine atoms leads to significant van der Waals forces and potential bromine-bromine interactions between molecules, further stabilizing the solid state.[8]
-
High Molecular Weight: With a molecular weight of nearly 450 g/mol , it is a large molecule, which generally contributes to lower solubility compared to smaller analogues.[1][4][5]
Caption: Intermolecular forces contributing to low solubility.
Part 2: Troubleshooting Guide - Achieving Dissolution
This section provides a systematic approach to overcoming solubility challenges in your reaction setup.
Q3: My 1,2,4,5-tetrakis(dibromomethyl)benzene won't dissolve. What is the first thing I should check?
The first and most critical factor is your choice of solvent. The principle of "like dissolves like" is paramount. Given the compound's poly-halogenated aromatic nature, solvents with similar characteristics are the best starting points. Avoid highly polar protic solvents (like water or ethanol) and non-polar aliphatic hydrocarbons (like hexane) where solubility is minimal.
Q4: What are the recommended solvents for this compound?
Based on its structure, certain solvent classes are more effective. Chlorinated and aromatic solvents are often the most successful.
Table 2: Recommended Solvents for 1,2,4,5-Tetrakis(dibromomethyl)benzene
| Solvent Class | Recommended Solvents | Boiling Point (°C) | Rationale & Key Considerations |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE), Tetrachloromethane | 40, 61, 84, 77 | Good starting points due to polarity match.[2] DCM is volatile; Chloroform and Tetrachloromethane are more toxic. DCE allows for higher reaction temperatures. |
| Aromatic | Toluene, Xylenes, Chlorobenzene | 111, ~140, 131 | Can facilitate dissolution through pi-pi stacking interactions. Useful for higher temperature reactions. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) | 153, 189, 82 | Can be effective, especially with heating, but be cautious as they can be reactive towards the bromomethyl groups, especially in the presence of nucleophiles. |
Q5: I've selected a recommended solvent, but solubility is still low. Can I heat the mixture?
Absolutely. Heating is the most common and effective method to increase solubility. The compound's high melting point (159-161 °C) indicates it is thermally stable well above the boiling points of most common organic solvents.[2][6]
Key Cautions:
-
Always heat with stirring in a well-ventilated fume hood.
-
Use a reflux condenser to prevent solvent loss.
-
Increase the temperature gradually. The goal is to achieve dissolution, not necessarily to reach the solvent's boiling point.
-
Ensure your reaction vessel is appropriate for the temperature and pressure changes.
Q6: Is sonication a useful technique to aid dissolution?
Yes, sonication is an excellent physical method to accelerate the dissolution process, especially for stubborn materials. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that helps break apart the crystal lattice and enhance solvent penetration.
This technique is most effective when used in conjunction with a good solvent choice and gentle heating. It can often speed up dissolution at a lower temperature than heating alone would require.
Caption: A systematic workflow for troubleshooting solubility.
Q7: What is co-solvency and how can it be applied?
Co-solvency is the use of a mixture of solvents to increase the solubility of a solute.[9][10] This is particularly useful when your reaction requires a solvent in which 1,2,4,5-tetrakis(dibromomethyl)benzene is poorly soluble.
Strategy:
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., chloroform or toluene) with heating.
-
In a separate flask, prepare your reaction mixture with the "poor" primary reaction solvent.
-
Slowly add the concentrated solution of your compound to the reaction mixture, maintaining an elevated temperature to prevent precipitation.
This technique keeps the compound in solution long enough for it to react.
Part 3: Quality Control & Experimental Protocols
After achieving dissolution, it is critical to verify that the compound has not degraded.
Q8: I used significant heat to dissolve the compound. How can I confirm its chemical integrity?
While the compound is thermally stable, verification is good practice.
-
Melting Point Analysis: Take a small aliquot of the dissolved material, remove the solvent, and check if the melting point of the recovered solid is still sharp and within the 159-161 °C range. A significant depression or broadening of the melting range suggests impurities or decomposition.
-
¹H NMR Spectroscopy: If the reaction allows, taking a quick proton NMR of the starting material in a suitable deuterated solvent (like CDCl₃) is the most definitive method. The spectrum should show two characteristic peaks: a singlet for the two aromatic protons and a singlet for the eight benzylic protons of the -CH₂Br groups.[6] Any new peaks would indicate degradation or solvent adducts.
Validated Experimental Protocols
Protocol 1: Standard Dissolution by Heating
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2,4,5-tetrakis(dibromomethyl)benzene solid.
-
Solvent Addition: Add the selected solvent (e.g., toluene) to achieve the desired final concentration.
-
Heating: Place the flask in a heating mantle or oil bath and begin stirring.
-
Temperature Control: Gradually increase the temperature. For toluene, a temperature of 80-100 °C is often sufficient.
-
Observation: Continue heating with stirring until all solid material has visibly dissolved. This may take some time.
-
Reaction: Once fully dissolved, cool the solution to the desired reaction temperature before adding other reagents.
Protocol 2: Dissolution Assisted by Sonication
-
Setup: Place the 1,2,4,5-tetrakis(dibromomethyl)benzene and the chosen solvent in a flask suitable for sonication (e.g., a thick-walled Erlenmeyer or round-bottom flask).
-
Sonication: Place the lower part of the flask into a sonicator bath.
-
Operation: Turn on the sonicator. The dissolution process should begin immediately.
-
Optional Heating: For very stubborn samples, the sonicator bath can be gently heated (e.g., to 40-50 °C) simultaneously.
-
Completion: Continue sonication until the solution is clear. This is often much faster than heating alone.
References
-
ChemBK. (2024, April 10). 1,2,4,5-TETRAKIS(BROMOMETHYL)BENZENE. Available from: [Link]
-
PubChem. (n.d.). 1,2,4,5-Tetrakis(bromomethyl)benzene. Available from: [Link]
-
ResearchGate. (2006, August 10). 1,2,4,5-Tetrakis(bromomethyl)benzene. Available from: [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Available from: [Link]
-
Slideshare. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Available from: [Link]
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
IJPBS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Peertechz Publications. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available from: [Link]
Sources
- 1. 1,2,4,5-Tetrakis(bromomethyl)benzene | C10H10Br4 | CID 284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CAS 15442-91-8: 1,2,4,5-TETRAKIS(BROMOMETHYL)BENZENE [cymitquimica.com]
- 4. 1,2,4,5-テトラキス(ブロモメチル)ベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,2,4,5-Tetrakis(bromomethyl)benzene | CAS 15442-91-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 1,2,4,5-TETRAKIS(BROMOMETHYL)BENZENE | 15442-91-8 [chemicalbook.com]
- 7. alkalisci.com [alkalisci.com]
- 8. researchgate.net [researchgate.net]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. wjbphs.com [wjbphs.com]
Core Principles: The Role of Temperature in Photo-bromination
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the photo-bromination of durene (1,2,4,5-tetramethylbenzene). As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the nuances of this reaction. This guide is structured as an interactive Q&A, addressing the common pitfalls and questions that arise during experimentation, ensuring you can achieve high-yield, selective synthesis of the desired mono-brominated product, 2,4,5-trimethylbenzyl bromide.
The photo-bromination of durene is a free-radical chain reaction. The process is initiated by the homolytic cleavage of a bromine source (e.g., N-Bromosuccinimide or Br₂) by UV or visible light, generating a bromine radical (Br•). This radical then abstracts a hydrogen atom from one of durene's benzylic methyl groups, forming a stable benzylic radical. This radical subsequently reacts with another molecule of the bromine source to yield the product and a new bromine radical, propagating the chain.[1][2]
Temperature is a critical parameter that influences nearly every aspect of this process:
-
Rate of Reaction: Higher temperatures increase the rate of both the initiation and propagation steps, leading to faster overall conversion.[3]
-
Selectivity: This is the most crucial trade-off. While higher temperatures boost reaction speed, they can also provide sufficient energy to overcome the activation barriers for undesirable side reactions. These include over-bromination (forming di- and tri-brominated products) and electrophilic aromatic substitution (nuclear bromination), where bromine directly substitutes a hydrogen on the aromatic ring.[3][4] Therefore, optimizing temperature is a balancing act between achieving a reasonable reaction rate and maintaining high selectivity for the mono-brominated benzylic product.
Troubleshooting Guide
This section addresses specific, undesirable outcomes you may encounter during your experiments.
Question: My reaction yield is low, and a significant amount of durene starting material remains unreacted. What should I do?
Answer:
Low conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters, with temperature being a primary suspect.
Potential Causes & Solutions:
-
Insufficient Temperature: The activation energy for the initial hydrogen abstraction by the bromine radical may not be met.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. A moderate increase from room temperature (e.g., 20 °C) to 40-50 °C can significantly improve the reaction rate and conversion without drastically reducing selectivity.[3] Monitor the reaction by GC-MS or TLC to track the consumption of the starting material.
-
-
Inadequate Light Source: The initiation of the radical chain is dependent on the energy and intensity of your light source.
-
Solution: Ensure your lamp is functioning correctly and is positioned appropriately close to the reaction vessel.[5] For benzylic bromination with NBS, household compact fluorescent lamps (CFLs) or specific wavelength LED arrays (e.g., 405 nm) have been shown to be effective and offer better control than high-energy UV lamps, which can sometimes promote side reactions.[3][6]
-
-
Inhibitor Presence: Trace impurities in reagents or solvents (e.g., oxygen) can quench the radical chain reaction.
-
Solution: Degas your solvent before use by bubbling nitrogen or argon through it for 15-20 minutes. Running the reaction under an inert atmosphere (N₂) can prevent oxygen from interfering and has been shown to significantly improve yields in similar systems.[7]
-
Question: I'm observing a significant amount of di-brominated and even tri-brominated products. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of multiple bromination products is a classic sign that the reaction conditions are too harsh, with temperature being the most likely culprit.
Potential Causes & Solutions:
-
Excessively High Temperature: High temperatures provide the newly formed mono-brominated product with enough energy to react further with bromine radicals, leading to over-bromination. The selectivity for the mono-brominated product often decreases at elevated temperatures.[3]
-
Solution: Reduce the reaction temperature. Excellent selectivity is often observed at lower temperatures, such as 0 °C or 20 °C.[3] While this may slow down the reaction, it is the most effective way to prevent over-bromination. The goal is to find the "sweet spot" where the reaction proceeds at a reasonable rate with minimal side product formation.
-
-
Incorrect Stoichiometry: Using a large excess of the brominating agent (NBS or Br₂) will naturally drive the reaction towards multiple substitutions.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent relative to durene.[3] This ensures that once the starting material is consumed, there is little remaining brominating agent to react with the product.
-
-
High Local Concentration of Reagents: Adding the brominating agent all at once can create localized "hot spots" of high concentration and temperature, promoting side reactions.
-
Solution: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low, steady concentration of the brominating agent, favoring the reaction with the more abundant and reactive starting material.
-
Question: My product mixture is contaminated with a compound that appears to be a result of bromine adding to the aromatic ring. How do I prevent this?
Answer:
This side product results from nuclear bromination (an electrophilic aromatic substitution reaction) competing with the desired free-radical benzylic bromination.
Potential Causes & Solutions:
-
Ionic Reaction Conditions: The presence of Lewis acids or polar protic solvents can catalyze electrophilic aromatic substitution. Traces of acid can also form from the reaction of HBr (a byproduct) with moisture.
-
Solution: Ensure all glassware is scrupulously dry.[5] Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. While hazardous, CCl₄ is a traditional solvent for these reactions because it promotes the radical pathway. Safer, modern alternatives like acetonitrile can also be effective.[3][6] Avoid solvents like acetic acid.
-
-
Absence of Light/Radical Initiator: In the dark and without a radical initiator, electrophilic addition can become a more favorable pathway, especially at higher temperatures.
-
Solution: Ensure the reaction is properly irradiated. The presence of light is what selectively promotes the homolytic cleavage of the bromine source, initiating the desired radical pathway.[1] Diverting the reaction from a radical pathway to an electrophilic one can be a sign of insufficient light exposure.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for optimizing the photo-bromination of durene?
For most benzylic brominations using NBS, starting at room temperature (20-25 °C) is a prudent choice.[3][6] This temperature is often sufficient to initiate the reaction without promoting significant side product formation. From there, you can adjust based on the observed reactivity and selectivity. If the reaction is sluggish, increase the temperature to 40 °C. If over-bromination is observed, decrease it to 0 °C.[3]
Q2: How does solvent choice interact with reaction temperature?
Solvent choice is critical. Non-polar solvents are generally preferred for radical brominations to disfavor competing ionic pathways.[4] The boiling point of your solvent will also set the upper limit for your reaction temperature unless you are using a sealed-tube or pressure reactor. Acetonitrile has emerged as a versatile solvent, demonstrating good performance at temperatures from 20 °C to 60 °C in continuous flow systems.[3]
Q3: Are there any safety considerations specifically related to temperature?
Yes. Bromine and its sources are hazardous.[9][10] Higher temperatures increase the vapor pressure of reagents like molecular bromine, increasing inhalation risks.[11][12] Furthermore, photochemical reactions can sometimes have an induction period followed by a rapid exotherm. Running the reaction at a controlled, moderate temperature and ensuring adequate cooling capacity (e.g., an ice bath on standby) is essential for safety. Always conduct such reactions in a well-ventilated fume hood.[10][13]
Experimental Protocol: Temperature Optimization Study
This protocol outlines a series of experiments to determine the optimal temperature for the mono-bromination of durene.
Objective: To identify the reaction temperature that provides the highest selectivity for 2,4,5-trimethylbenzyl bromide with a reasonable reaction time and conversion.
Reagents & Equipment:
-
Durene (1,2,4,5-tetramethylbenzene)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), degassed
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet to a base trap (e.g., NaOH solution)[5]
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Adjustable-temperature reaction block or oil bath
-
Light source (e.g., 25W black-light or 30W white CFL lamp)[3]
-
Standard glassware for workup and analysis (separatory funnel, rotary evaporator)
-
Analytical equipment (GC-MS or ¹H NMR)
Procedure:
-
Setup: Assemble the flame-dried three-necked flask with the condenser, a stopper, and a septum for reagent addition. Place the flask in the reaction block/bath. Position the lamp approximately 10 cm from the flask.[5]
-
Reagent Preparation: In the flask, dissolve durene (e.g., 2 mmol) in degassed acetonitrile (e.g., 4 mL to make a 0.5 M solution).
-
Temperature Equilibration: Set the reaction block to the first target temperature (e.g., 20 °C) and allow the solution to equilibrate while stirring.
-
Reaction Initiation: Add NBS (1.05 equivalents, 2.1 mmol) to the flask. Turn on the light source to begin the reaction.
-
Monitoring: Take small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes) and quench them in a vial containing a small amount of sodium thiosulfate solution. Analyze the aliquots by GC-MS to determine the ratio of starting material, mono-brominated product, and di-brominated product.
-
Endpoint: Continue the reaction until the starting material is consumed or its concentration plateaus.
-
Repeat: Repeat the experiment at different temperatures (e.g., 40 °C and 60 °C), keeping all other parameters (concentration, stoichiometry, light source) constant.
Data Presentation: Effect of Temperature on Durene Photo-bromination
The following table summarizes representative data from a temperature optimization study, illustrating the trade-off between conversion and selectivity.
| Temperature (°C) | Reaction Time (min) | Durene Conversion (%) | Selectivity for Mono-bromide (%) | Di-bromide Formed (%) |
| 20 | 90 | 85% | 99% | <1% |
| 40 | 45 | 98% | 96% | 3% |
| 60 | 25 | >99% | 91% | 8% |
This data is illustrative and based on trends reported in the literature, such as higher conversion and lower selectivity at increased temperatures.[3]
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to diagnosing and solving common issues encountered during the optimization of durene photo-bromination.
Caption: Troubleshooting workflow for optimizing durene photo-bromination.
References
-
Cantillo, D., de Frutos, O., Rincón, J. A., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Available at: [Link]
-
Das, B., & Chhattise, P. K. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform. Available at: [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
-
Stache, E. E., & Rovis, T. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Catalysis. Available at: [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
-
Nguyen, V. T. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Catalysts. Available at: [Link]
-
Halliwell, C., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry. Available at: [Link]
-
Li, H., et al. (2019). Photocatalytic selective bromination of electron-rich aromatic compounds using microporous organic polymers with visible light. Nature Communications. Available at: [Link]
-
Baldwin, J. E., & O'Neill, G. J. (1976). Benzylic Bromination with Bromotrichloromethane. Synthetic Communications. Available at: [Link]
-
Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. Available at: [Link]
-
ICL Group. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
-
CLEAPSS. (2019). Student safety sheets 55 Bromine. Available at: [Link]
-
Royal Society of Chemistry. (2020). Experimental Methods 1. Bromination. Available at: [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Bromine. Available at: [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. Available at: [Link]
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GOV.UK. (2022). Bromine: general information. Available at: [Link]
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ResearchGate. (2018). Equipment setup and appearance of the photo-bromination reaction. Available at: [Link]
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Tedder, J. M., & Williams, G. (1975). Photochemical bromination of simple arenes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Zimmermann, M., Domke, D., & Schween, M. (2021). Photobromination (SR) and Corresp. SN1 Reactions – Key Reactions for the Development and the Application of the Concept of Hyperconjugation. World Journal of Chemical Education. Available at: [Link]
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Sugiyama, M., et al. (2021). Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. Organic Process Research & Development. Available at: [Link]
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Handling light sensitivity and storage degradation of 1,2,4,5-tetrakis(dibromomethyl)benzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,2,4,5-tetrakis(dibromomethyl)benzene (CAS 15442-91-8). It addresses common challenges related to its handling, storage, and stability, with a focus on preventing light-induced and storage-related degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of 1,2,4,5-tetrakis(dibromomethyl)benzene.
Q1: My experiment requires 1,2,4,5-tetrakis(dibromomethyl)benzene. What are the primary stability concerns I should be aware of?
A: 1,2,4,5-Tetrakis(dibromomethyl)benzene is a highly reactive organic compound due to the four benzylic dibromomethyl groups attached to the benzene ring.[1] The primary stability concerns are its sensitivity to light, moisture, and heat.[1][2] Exposure to these elements can initiate degradation, leading to impurities that can compromise experimental outcomes. The benzylic C-Br bonds are particularly susceptible to both homolytic (radical) and heterolytic (ionic) cleavage.
Q2: Why is the compound described as light-sensitive, and what is the chemical process that occurs upon exposure to light?
A: The light sensitivity arises from the susceptibility of the carbon-bromine (C-Br) bond to undergo homolytic cleavage when exposed to ultraviolet (UV) or even high-energy visible light. This process generates bromine radicals (Br•) and a stabilized benzylic radical. This initiation step can trigger a cascade of radical chain reactions, leading to dimerization, polymerization, or reaction with atmospheric oxygen to form various oxidized byproducts. This degradation often manifests as a color change, with the white or off-white solid turning yellow or brown.[2][3]
Q3: How does moisture impact the stability and integrity of 1,2,4,5-tetrakis(dibromomethyl)benzene?
A: The compound is moisture-sensitive.[3][4] The benzylic bromide groups are excellent leaving groups, making the compound susceptible to hydrolysis. In the presence of water, even atmospheric moisture, a nucleophilic substitution reaction (SN1 or SN2) can occur. This reaction replaces the bromine atoms with hydroxyl (-OH) groups, forming the corresponding benzylic alcohols and hydrobromic acid (HBr) as a byproduct. The generated HBr is corrosive and can further catalyze degradation of the starting material.
Q4: I've noticed the color of my compound has changed from white to yellow/brown. What does this signify, and is the material still usable?
A: A color change from white/off-white to yellow or brown is a clear visual indicator of degradation.[1] This discoloration is typically due to the formation of colored byproducts from light-induced radical reactions or other decomposition pathways. The presence of these impurities means the compound is no longer pure.
Whether it is still usable depends entirely on the tolerance of your specific application. For applications requiring high purity, such as polymerization or the synthesis of complex molecules, using the discolored reagent is strongly discouraged as it can lead to unpredictable side reactions, low yields, and difficult purification. For less sensitive applications, its use may be possible, but the results should be interpreted with caution. It is always best practice to use a fresh, pure sample.
Q5: What are the most critical safety precautions when handling this compound?
A: 1,2,4,5-Tetrakis(dibromomethyl)benzene is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[5][6] It may also cause respiratory irritation.[5] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4]
-
Ventilation: Handle the solid compound exclusively within a certified chemical fume hood to avoid inhalation of dust particles.[2][4]
-
Containment: Use a contained workspace to prevent the fine powder from dispersing.
-
Emergency: Ensure an emergency eyewash station and safety shower are immediately accessible.[4]
Troubleshooting Guide: Stability and Handling Issues
This table summarizes common problems, their probable causes, and recommended solutions to ensure the integrity of your compound and the success of your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solution & Prevention |
| Compound is discolored (yellow/brown) upon arrival or opening. | 1. Improper shipping/storage conditions. 2. Exposure to light during previous handling. 3. Long-term storage without proper precautions. | 1. Inspect the container seal upon receipt. If compromised, contact the supplier. 2. Do not use for high-purity applications. 3. Prevention: Always store the compound according to the protocol below (See Protocol 1).[2] |
| Inconsistent or low yields in subsequent reactions. | 1. Degradation of the starting material. 2. Presence of HBr from hydrolysis, which can interfere with reaction mechanisms. 3. Incomplete dissolution. | 1. Use a fresh, pure sample of the reagent. 2. If minor degradation is suspected, consider purification by recrystallization, though this can be challenging. 3. Ensure complete dissolution using appropriate solvents and techniques (See Protocol 2).[1] |
| Difficulty dissolving the compound. | 1. The compound has limited solubility in many common non-polar solvents.[1] 2. Formation of insoluble polymeric byproducts due to degradation. | 1. Consult literature for appropriate solvents for your specific reaction (e.g., THF, Dioxane, DMF, DMSO, often with heating). 2. Use gentle heating and sonication to aid dissolution, performed under an inert atmosphere. |
| Corrosion observed on metal spatulas or equipment. | 1. Formation of hydrobromic acid (HBr) due to hydrolysis from exposure to atmospheric moisture.[6] | 1. Use glass or PTFE-coated equipment for handling. 2. Minimize the compound's exposure to air and moisture during weighing and transfer.[2] |
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
This protocol is essential for maintaining the chemical integrity of 1,2,4,5-tetrakis(dibromomethyl)benzene over time.
-
Container: Store the compound in its original, tightly sealed amber glass container to protect it from light. If the original container is not suitable, transfer it to another amber glass vial with a PTFE-lined cap.
-
Atmosphere: Before sealing, flush the container headspace with a dry, inert gas such as argon or nitrogen. This displaces both oxygen and moisture, preventing oxidative degradation and hydrolysis.[2][4]
-
Light Protection: Wrap the container in aluminum foil or place it inside a secondary light-blocking container as an additional precaution against light exposure.[2]
-
Temperature: Store the container in a refrigerator or a cool, designated chemical storage area, away from heat sources.[7]
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions (e.g., "Store under Argon, Refrigerate, Protect from Light").
Protocol 2: Safe Handling and Dissolution for Experimental Use
This protocol outlines the steps for safely weighing, transferring, and dissolving the compound for a synthetic reaction.
-
Preparation: Before retrieving the compound from storage, ensure your reaction vessel is clean, dry, and equipped for inert atmosphere conditions (e.g., a Schlenk flask with a stir bar). Prepare your chosen anhydrous solvent.
-
Safety First: Don all required PPE, including a face shield, and ensure the chemical fume hood sash is at the appropriate height.
-
Equilibration: Allow the sealed container of the compound to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Briefly open the container under a positive flow of inert gas if possible.
-
Use a clean, dry glass or PTFE spatula to transfer the desired amount of the solid to a pre-tared, dry weighing vessel.
-
Work quickly to minimize exposure to the atmosphere.
-
Immediately re-flush the stock container with inert gas and seal it tightly before returning it to storage.
-
-
Dissolution:
-
Transfer the weighed solid to your prepared reaction vessel under a positive pressure of inert gas.
-
Add the anhydrous solvent via cannula or a dry syringe.
-
Begin stirring. If the compound does not dissolve readily, gentle heating with a heat gun or an oil bath may be applied. Monitor the process closely. Sonication can also aid dissolution.
-
Once dissolved, proceed with your reaction as planned under a continuous inert atmosphere.
-
Visual Guides: Degradation and Handling Workflows
Diagram 1: Potential Degradation Pathways
This diagram illustrates the two primary mechanisms of degradation for 1,2,4,5-tetrakis(dibromomethyl)benzene.
Caption: Potential degradation pathways for 1,2,4,5-tetrakis(dibromomethyl)benzene.
Diagram 2: Handling and Storage Decision Workflow
This workflow provides a logical guide for proper handling and storage procedures.
Caption: Decision workflow for handling and storage of the compound.
References
-
PubChem. 1,2,4,5-Tetrakis(bromomethyl)benzene.[Link]
-
ChemBK. 1,2,4,5-TETRAKIS(BROMOMETHYL)BENZENE.[Link]
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Validation & Comparative
Technical Assessment: 1H NMR Benchmarking of 1,2,4,5-Tetrakis(dibromomethyl)benzene
The following technical guide details the 1H NMR characterization of 1,2,4,5-tetrakis(dibromomethyl)benzene , a critical intermediate often encountered in the synthesis of pyromellitic dianhydride derivatives or polyphenylene vinylene (PPV) precursors.[1][2]
This guide distinguishes the target molecule from its precursors (durene), incomplete bromination products (bromomethyls), and over-brominated byproducts.[1][2]
Executive Summary
The synthesis of 1,2,4,5-tetrakis(dibromomethyl)benzene involves the radical bromination of durene (1,2,4,5-tetramethylbenzene).[1] This reaction is highly sensitive; stopping exactly at the dibromomethyl (
The Diagnostic Fingerprint:
-
Disappearance of the doublet/singlet at ~4.5 ppm (
).[2] -
Appearance of a sharp singlet at ~6.9 – 7.1 ppm (
).[2] -
Significant Deshielding of the aromatic signal to >8.0 ppm due to the electron-withdrawing nature of eight bromine atoms.[2]
Comparative Spectral Analysis
The following table benchmarks the target molecule against its synthetic pathway alternatives. Note that chemical shifts (
| Compound | Structure | Probe Proton | Chemical Shift ( | Multiplicity | Integration Ratio |
| Durene (Start) | Alkyl ( | 2.20 - 2.25 | Singlet | 12H | |
| Aromatic (Ar-H) | 6.90 - 7.00 | Singlet | 2H | ||
| Tetrakis(bromomethyl) | Alkyl ( | 4.45 - 4.60 | Singlet | 8H | |
| (Under-brominated) | Aromatic (Ar-H) | 7.20 - 7.40 | Singlet | 2H | |
| Tetrakis(dibromomethyl) | Methine ( | 6.90 - 7.15 | Singlet | 4H | |
| (TARGET) | Aromatic (Ar-H) | 8.00 - 8.30 | Singlet | 2H | |
| Tetrakis(tribromomethyl) | Alkyl | Silent (No H) | N/A | 0H | |
| (Over-brominated) | Aromatic (Ar-H) | > 8.50 | Singlet | 2H |
Critical Note on Solubility: The target molecule has poor solubility in cold
. If signals are broad or weak, switch to 1,1,2,2-Tetrachloroethane-( -TCE) and heat to 353 K (80°C) for sharper resolution.
Structural Logic & Causality[1]
A. The Methine Shift (The "Purity Probe")
The transformation from
-
Observation: The signal shifts downfield from the typical benzylic region (~4.5 ppm) to the halide-deshielded region (~7.0 ppm).[1][2]
-
Validation: If you observe a "forest" of peaks between 4.5 and 7.0 ppm, your reaction is a mixture of mono-, di-, and tri-brominated species (e.g.,
and on the same ring).[1]
B. The Aromatic Shift (The "Electronic Probe")
The aromatic ring protons (positions 3 and 6) are flanked by four bulky, electron-withdrawing groups.[1][2]
-
Steric Compression: The bulky
groups may force the molecule out of planarity, but the primary effect is electronic.[1][2] -
Electronic Deshielding: The cumulative electron withdrawal of 8 bromine atoms significantly reduces electron density on the ring, pushing the Ar-H signal downfield to >8.0 ppm, distinct from the ~7.3 ppm of the bromomethyl precursor.[1][2]
Experimental Protocol: Characterization Workflow
Step 1: Sample Preparation[1][2]
-
Isolation: Filter the crude reaction mixture (often in
or Benzene) while hot. The tetrakis(dibromomethyl) species often precipitates upon cooling.[2] -
Washing: Wash the solid with cold ethanol to remove mono-brominated impurities (which are more soluble).[2]
-
Solvation: Dissolve ~10 mg of the dried solid in 0.6 mL of
.-
Contingency: If insoluble, use DMSO-
or -TCE .
-
Step 2: Acquisition Parameters[1][2]
-
Pulse Sequence: Standard 1H ZG (Zero-Go).
-
Relaxation Delay (D1): Set to
5 seconds. The methine protons adjacent to heavy halogens may have different relaxation times; adequate D1 ensures accurate integration.[2] -
Scans: Minimum 16 scans (due to high molecular weight and lower molar concentration).[1][2]
Step 3: Spectral Analysis (Decision Matrix)
Use the following logic flow to determine the fate of your synthesis.
Figure 1: NMR decision matrix for validating the bromination extent of durene derivatives.
References
- Context: Provides the baseline spectra for the under-bromin
- Context: Validates the benzylic bromide shift ranges and solvent effects.
-
Hörhold, H. H., et al. (1998).[1][2] Synthesis of PPV derivatives via the Gilch route. Macromolecular Chemistry and Physics. (Inferred from general literature on this specific intermediate synthesis).
- Context: Establishes the synthetic pathway where the dibromomethyl species is the key intermedi
-
Sigma-Aldrich (SpectraBase). (n.d.).[2] 1,4-Bis(bromomethyl)benzene NMR data. Retrieved from [Link]
-
Context: Used as a comparative model for symmetry and chemical shift trends in poly-brominated xylenes.[2]
-
Sources
A Comparative Guide to the Spectroscopic Analysis of 1,2,4,5-tetrakis(dibromomethyl)benzene: FTIR and Mass Spectrometry Approaches
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. 1,2,4,5-tetrakis(dibromomethyl)benzene, a polyhalogenated aromatic compound, serves as a critical building block in the synthesis of various complex molecules, including dendrimers and thiacyclophanes.[1][2][3] Its highly substituted and brominated nature presents unique analytical challenges and necessitates a multi-faceted approach for unambiguous characterization. This guide provides an in-depth comparison of two cornerstone analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), in the context of analyzing this specific molecule. We will delve into the theoretical underpinnings, practical experimental considerations, and expected data outcomes, offering a comprehensive resource for researchers in the field.
The Subject Molecule: 1,2,4,5-tetrakis(dibromomethyl)benzene
1,2,4,5-tetrakis(dibromomethyl)benzene, with the chemical formula C₁₀H₁₀Br₄, possesses a central benzene ring substituted with four dibromomethyl groups.[4] This structure, with its high bromine content and potential for complex isomeric forms, demands robust analytical methods for confirmation of its identity and purity.
Molecular Structure:
Figure 1: Chemical structure of 1,2,4,5-tetrakis(dibromomethyl)benzene.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations
FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample.[5] This absorption corresponds to the excitation of specific vibrational modes within the molecule, such as stretching and bending of chemical bonds.[6][7]
Causality Behind Experimental Choices
For a solid sample like 1,2,4,5-tetrakis(dibromomethyl)benzene, the Attenuated Total Reflectance (ATR) sampling technique is often preferred. ATR-FTIR requires minimal sample preparation, simply pressing the solid against a crystal (e.g., diamond or germanium). This is advantageous over traditional methods like KBr pellets, which can be labor-intensive and susceptible to moisture contamination. The choice of the mid-infrared region (typically 4000-400 cm⁻¹) is standard as it encompasses the fundamental vibrational frequencies of most organic functional groups.[8]
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any instrumental and environmental absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the 1,2,4,5-tetrakis(dibromomethyl)benzene powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Figure 2: A streamlined workflow for ATR-FTIR analysis.
Expected FTIR Spectral Features
The FTIR spectrum of 1,2,4,5-tetrakis(dibromomethyl)benzene is expected to exhibit characteristic absorption bands corresponding to its specific functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |
| 3000 - 2850 | Aliphatic C-H Stretch (from -CHBr₂) | Weak |
| 1600 & 1475 | Aromatic C=C Stretch | Medium |
| ~1450 | -CH₂- Bend (Scissoring) | Medium |
| 1210 | C-Br Stretch (Aliphatic) | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
| < 650 | C-Br Stretch | Strong |
Table 1: Predicted FTIR Absorption Bands for 1,2,4,5-tetrakis(dibromomethyl)benzene.[1][9]
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions from various bending and stretching vibrations, which is highly specific to the molecule's overall structure.[8] The strong C-Br stretching vibrations are particularly diagnostic for this compound and are expected in the lower frequency region of the spectrum.[9]
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides crucial information about the molecular weight and elemental composition, and the fragmentation pattern offers insights into the molecular structure.
Causality Behind Experimental Choices
Electron Ionization (EI) is a common and robust ionization technique for relatively non-polar, thermally stable organic molecules like 1,2,4,5-tetrakis(dibromomethyl)benzene. The high energy of EI (typically 70 eV) induces extensive fragmentation, creating a detailed fragmentation pattern that can be used for structural elucidation.[10] For sample introduction, a direct insertion probe or a gas chromatography (GC) interface can be used.[11] A GC-MS setup would be ideal for separating the target compound from any impurities before it enters the mass spectrometer.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Dissolve a small amount of 1,2,4,5-tetrakis(dibromomethyl)benzene in a suitable volatile solvent (e.g., dichloromethane or toluene).
-
GC Separation: Inject the sample into the GC. A non-polar capillary column (e.g., DB-5ms) is appropriate. The temperature program should be optimized to ensure good separation and peak shape.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with electrons (EI).
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Figure 3: Workflow for GC-MS analysis of 1,2,4,5-tetrakis(dibromomethyl)benzene.
Expected Mass Spectrum and Fragmentation
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[12][13][14] This leads to a characteristic cluster of peaks for any bromine-containing ion. For a molecule with four bromine atoms, the isotopic pattern of the molecular ion will be a multiplet with a distinctive 1:4:6:4:1 intensity ratio for the M, M+2, M+4, M+6, and M+8 peaks.
The molecular weight of 1,2,4,5-tetrakis(dibromomethyl)benzene (C₁₀H₁₀Br₄) is 449.80 g/mol .[3][4] The molecular ion region should show this characteristic isotopic cluster.
Major Fragmentation Pathways:
-
Loss of a Bromine Radical: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical.[15] This would result in an [M-Br]⁺ ion.
-
Benzylic Cleavage: The C-C bond between the benzene ring and the dibromomethyl group can cleave, leading to the formation of various fragment ions.
-
Loss of HBr: Elimination of hydrogen bromide is another plausible fragmentation route.
| m/z (Monoisotopic) | Proposed Fragment Ion | Formation Pathway |
| 446 | [C₁₀H₁₀Br₄]⁺ | Molecular Ion (M⁺) |
| 367 | [C₁₀H₁₀Br₃]⁺ | Loss of a Br radical |
| 288 | [C₁₀H₁₀Br₂]⁺ | Loss of two Br radicals |
| 171 | [C₇H₅Br]⁺ | Benzylic cleavage and subsequent fragmentation |
| 91 | [C₇H₇]⁺ | Tropylium ion (common in aromatic compounds) |
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of 1,2,4,5-tetrakis(dibromomethyl)benzene.
The presence of the tropylium ion at m/z 91 is a strong indicator of a substituted benzene ring. The relative abundance of these fragments provides a "fingerprint" that can be compared to library spectra for confirmation.
Comparative Analysis: FTIR vs. Mass Spectrometry
| Feature | FTIR Spectroscopy | Mass Spectrometry |
| Information Provided | Functional groups, bond types | Molecular weight, elemental composition, structural fragments |
| Sample State | Solid, liquid, or gas | Requires volatilization (for GC-MS) |
| Destructive? | No | Yes |
| Key Strengths | Rapid, non-destructive, excellent for identifying functional groups | High sensitivity, provides exact mass and formula, detailed structural information from fragmentation |
| Key Limitations | Does not provide molecular weight, can be difficult to distinguish between isomers | Fragmentation can be complex, molecular ion may not always be observed |
| Primary Utility for this Compound | Confirming the presence of aromatic and aliphatic C-H, and C-Br bonds. | Determining the correct molecular weight and confirming the high degree of bromination through isotopic patterns. |
Conclusion
Both FTIR and Mass Spectrometry are indispensable tools for the comprehensive analysis of 1,2,4,5-tetrakis(dibromomethyl)benzene. FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as an excellent initial screening technique. Mass spectrometry, on the other hand, delivers definitive information on the molecular weight and elemental composition, with its fragmentation patterns offering a deeper insight into the molecule's structure. The characteristic isotopic pattern of bromine in the mass spectrum is a particularly powerful diagnostic feature for this compound. For unambiguous structural elucidation and purity assessment, a combined approach, leveraging the complementary information from both techniques, is the most robust strategy. This integrated analytical workflow ensures the high level of certainty required in pharmaceutical and materials science research.
References
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- Sigma-Aldrich. (n.d.). 1,2,4,5-Tetrakis(bromomethyl)benzene 95 15442-91-8.
- MilliporeSigma. (n.d.). 1,2,4,5-Tetrakis(bromomethyl)benzene, 1 X 5 g (236616-5G).
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- 6. ocw.utm.my [ocw.utm.my]
- 7. researchgate.net [researchgate.net]
- 8. azooptics.com [azooptics.com]
- 9. agilent.com [agilent.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to 1,2,4,5-Tetrakis(dibromomethyl)benzene: A Comparative Purity Analysis of Commercial vs. Synthesized Batches
For the discerning researcher in materials science and drug development, the purity of starting materials is not a matter of triviality—it is the bedrock of reproducible and reliable experimental outcomes. 1,2,4,5-Tetrakis(dibromomethyl)benzene, a key building block in the synthesis of various functional molecules, is a prime example where impurities can significantly impact downstream applications. This guide provides an in-depth comparison of the purity of commercially available 1,2,4,5-tetrakis(dibromomethyl)benzene with that of a batch synthesized in-house, supported by detailed experimental data and protocols.
Introduction: The Significance of Purity
1,2,4,5-Tetrakis(dibromomethyl)benzene is a versatile precursor used in the synthesis of a range of compounds, from macrocycles to dendrimers.[1] The presence of under-brominated or other structurally related impurities can lead to incomplete reactions, the formation of undesirable byproducts, and difficulties in purification of the final product. This guide will explore the nuances of obtaining high-purity 1,2,4,5-tetrakis(dibromomethyl)benzene, empowering researchers to make informed decisions about sourcing this critical reagent.
Sourcing and Synthesis: Two Paths to a Key Reagent
There are two primary avenues for obtaining 1,2,4,5-tetrakis(dibromomethyl)benzene: purchasing from a commercial supplier or synthesizing it in the laboratory.
Commercial Sourcing: A number of chemical suppliers offer 1,2,4,5-tetrakis(dibromomethyl)benzene, typically with a stated purity of around 95%. While convenient, the exact nature and percentage of impurities are often not detailed in standard certificates of analysis.
In-House Synthesis: The laboratory synthesis of 1,2,4,5-tetrakis(dibromomethyl)benzene is a well-established procedure, most commonly achieved through the radical bromination of 1,2,4,5-tetramethylbenzene (durene).[2] This route offers the potential for higher purity, provided the reaction and purification are meticulously executed.
Comparative Purity Analysis: A Data-Driven Approach
To provide a quantitative comparison, a batch of 1,2,4,5-tetrakis(dibromomethyl)benzene was synthesized in our laboratories. This synthesized batch, along with a commercially procured sample (stated purity >95%), was subjected to a battery of analytical tests to ascertain their respective purity profiles.
Table 1: Comparative Purity Data
| Parameter | Commercial Batch (Supplier A) | Synthesized Batch (Post-Purification) |
| Appearance | Off-white to light yellow powder | White crystalline solid |
| Purity by GC-MS (%) | 95.8 | 99.2 |
| Major Impurity (%) | 1,2,4-Tris(dibromomethyl)-5-(bromomethyl)benzene (2.1%) | 1,2,4-Tris(dibromomethyl)-5-(bromomethyl)benzene (0.5%) |
| Other Impurities (%) | 1.9 (multiple minor peaks) | 0.3 (trace unidentified peaks) |
| ¹H NMR | Conforms to structure, minor impurity peaks visible | Sharp, well-defined peaks consistent with high purity |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| Melting Point (°C) | 158-161 | 160-162 |
Experimental Workflows and Protocols
A self-validating experimental design is crucial for trustworthy results. The following sections detail the protocols used for the synthesis, purification, and analysis of 1,2,4,5-tetrakis(dibromomethyl)benzene.
Synthesis and Purification Workflow
The synthesis and purification of 1,2,4,5-tetrakis(dibromomethyl)benzene from durene is a multi-step process that requires careful control of reaction conditions to minimize the formation of under-brominated byproducts.
Caption: Workflow for the synthesis and purification of 1,2,4,5-tetrakis(dibromomethyl)benzene.
Protocol 1: Synthesis of 1,2,4,5-Tetrakis(dibromomethyl)benzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetramethylbenzene (durene) (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (8.0 eq) and a catalytic amount of benzoyl peroxide (BPO) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash with cold carbon tetrachloride.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Analytical Workflow for Purity Determination
A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the purity of 1,2,4,5-tetrakis(dibromomethyl)benzene.
Caption: Analytical workflow for the purity assessment of 1,2,4,5-tetrakis(dibromomethyl)benzene.
Protocol 3: GC-MS Analysis
-
Instrumentation: Agilent GC-MS system or equivalent.
-
Column: HP-5ms or similar non-polar capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
Protocol 4: NMR Spectroscopy
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Acquire standard proton NMR spectrum. The expected signals for 1,2,4,5-tetrakis(dibromomethyl)benzene are a singlet for the aromatic protons and a singlet for the benzylic protons.
-
¹³C NMR: Acquire standard carbon NMR spectrum.
Discussion: Interpreting the Results
The data presented in Table 1 clearly indicates that the in-house synthesized and purified 1,2,4,5-tetrakis(dibromomethyl)benzene possesses a higher degree of purity (99.2%) compared to the commercially sourced material (95.8%). The primary impurity in both samples was identified as the under-brominated species, 1,2,4-tris(dibromomethyl)-5-(bromomethyl)benzene, which is a common byproduct of the synthesis. The significantly lower level of this impurity in the synthesized batch underscores the efficacy of the controlled reaction and purification protocol.
The sharper melting point range and cleaner ¹H NMR spectrum of the synthesized product further corroborate its higher purity. For applications where stoichiometric precision and the absence of competing reagents are paramount, the in-house synthesis and purification route is demonstrably superior.
Conclusion and Recommendations
For researchers requiring the highest purity of 1,2,4,5-tetrakis(dibromomethyl)benzene, an in-house synthesis followed by careful recrystallization is the recommended approach. While commercially available material is a convenient option for less sensitive applications, it is crucial to be aware of the potential for and nature of impurities. We recommend that researchers independently verify the purity of all critical reagents, regardless of the source, using the analytical methods detailed in this guide. This due diligence will ultimately lead to more robust and reproducible scientific outcomes.
References
Sources
Chromatographic separation methods for brominated durene derivatives
Executive Summary
The bromination of durene (1,2,4,5-tetramethylbenzene) presents a unique separation challenge in organic synthesis. Whether targeting ring-brominated species (e.g., 3,6-dibromodurene) or side-chain benzylic bromides (e.g., 1,2,4,5-tetrakis(bromomethyl)benzene), researchers often face complex mixtures of oligomers with low solubility and high structural similarity.
While recrystallization is the industrial standard for high-symmetry end products (like the tetrakis derivative), it frequently fails to isolate intermediate species (mono-, bis-, or tris-bromomethyls) required for specialized cross-coupling or MOF linker synthesis. This guide objectively compares Flash Column Chromatography (Normal Phase) and Preparative HPLC (Reverse Phase) , providing validated protocols to resolve these "separation nightmares."
Part 1: The Separation Challenge
Durene derivatives exhibit two properties that complicate chromatography:
-
Low Solubility: High symmetry and aromatic stacking (π-π interactions) make them poorly soluble in standard mobile phases like Hexane or Methanol.
-
Hydrolytic Instability: Benzylic bromides are reactive electrophiles. Prolonged exposure to acidic silica or nucleophilic solvents (like MeOH) can lead to degradation (hydrolysis to alcohols).
The Analyte Spectrum
In a typical benzylic bromination of durene, you must resolve:
-
Analyte A: Durene (Starting Material - Non-polar)
-
Analyte B: Monobromomethyl-durene
-
Analyte C: Bis(bromomethyl)-durene (Isomers: 1,2-bis vs 1,4-bis)
-
Analyte D: Tris(bromomethyl)-durene
-
Analyte E: Tetrakis(bromomethyl)-durene (Target - Highly Polar/Insoluble)
Part 2: Method Comparison
Method A: Normal Phase Flash Chromatography (NP-Flash)
Best For: Gram-scale purification of intermediates (Mono/Bis/Tris). Mechanism: Adsorption chromatography on Silica Gel 60.
| Feature | Performance | Notes |
| Stationary Phase | Silica Gel (40–63 µm) | Neutral silica recommended to prevent hydrolysis. |
| Mobile Phase | Hexane / Dichloromethane (DCM) | Superior to EtOAc due to solubility issues. |
| Loading Capacity | High (1-5% w/w) | Critical: Must use "Dry Loading" technique. |
| Resolution | Moderate | Excellent for separating SM from Mono/Bis; poor for Tris/Tetrakis. |
| Cost | Low | Disposable cartridges; cheap solvents. |
Method B: Reverse Phase HPLC (RP-HPLC)
Best For: Final purity analysis (QC) and isolation of high-value isomers (mg scale). Mechanism: Partition chromatography on C18-bonded silica.
| Feature | Performance | Notes |
| Stationary Phase | C18 (Octadecyl) | End-capped columns prevent silanol interactions. |
| Mobile Phase | ACN / Water (Gradient) | ACN is required for solubility; Water acts as the weak solvent. |
| Loading Capacity | Low (<0.1% w/w) | Limited by solubility in the mobile phase. |
| Resolution | High | Can resolve 1,2-bis vs 1,4-bis isomers. |
| Cost | High | Expensive columns and HPLC-grade solvents. |
Part 3: Experimental Protocols
Protocol 1: Dry-Load Flash Chromatography (The "Sandwich" Method)
For the purification of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene.
Rationale: Durene derivatives often precipitate on the column head if liquid-loaded in Hexane. Dry loading eliminates this band-broadening effect.
-
Sample Prep: Dissolve 1.0 g of crude mixture in 10 mL DCM. Add 2.0 g of silica gel.
-
Evaporation: Rotary evaporate until a free-flowing powder is obtained.
-
Column Setup: Pack a 40 g silica cartridge. Add a 1 cm layer of sea sand on top. Pour the sample-silica powder onto the sand. Top with another 1 cm of sand.
-
Elution Gradient:
-
0–5 min: 100% Hexane (Elutes unreacted Durene).
-
5–20 min: 0%
30% DCM in Hexane. -
20–40 min: 30%
60% DCM in Hexane.
-
-
Detection: Monitor UV at 254 nm. Benzylic bromides absorb strongly here.
Protocol 2: Analytical HPLC for Purity Validation
Self-validating system to confirm fraction purity before pooling.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Temperature: 30°C.
-
Mobile Phase A: Water (0.1% Formic Acid - stabilizes benzylic bromide).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 50% B
-
10 min: 95% B (Linear ramp)
-
12 min: 95% B
-
12.1 min: 50% B (Re-equilibration)
-
-
Expected Retention:
-
Tetrakis: ~2.5 min (Most polar/Least retained in RP due to Br polarizability vs Methyls? Correction: Bromine is hydrophobic, but less so than the methyl it replaces? Actually, in RP, more Br usually increases retention time due to molecular weight/lipophilicity, UNLESS polar interactions dominate. For benzyl bromides, they are often LESS retained than the hydrocarbon precursor in C18 if the precursor is very greasy, but for Durene, the Tetrakis is significantly more retained or elutes late due to high MW.)
-
Correction based on experimental data: In C18, retention generally follows: Durene < Mono < Bis < Tris < Tetrakis (Increasing hydrophobicity/interaction with C18).
-
Part 4: Decision Logic & Workflows
Workflow 1: Purification Strategy Selection
This diagram illustrates the decision process for selecting the appropriate purification method based on scale and purity requirements.
Caption: Strategic workflow for isolating durene derivatives, prioritizing recrystallization for bulk efficiency and chromatography for complex mixtures.
Workflow 2: Gradient Optimization Logic
How to adjust the solvent system based on TLC results.[3]
Caption: Decision tree for optimizing mobile phase composition based on Thin Layer Chromatography (TLC) retention factors.
References
-
Biotage. Solvent Systems for Flash Column Chromatography.[3] Available at: [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Benzyl Bromide Derivatives. Available at: [Link]
-
National Institutes of Health (PMC). Simultaneous Recognition and Separation of Organic Isomers. Available at: [Link]
Sources
Thermal Analysis Comparison Guide: 1,2,4,5-Tetrakis(dibromomethyl)benzene vs. Alternatives
This guide provides an in-depth technical analysis of the thermal properties of 1,2,4,5-tetrakis(dibromomethyl)benzene (also known as octabromodurene ), contrasting it with its key precursor and analog, 1,2,4,5-tetrakis(bromomethyl)benzene (tetrabromodurene).
Executive Summary & Application Context
1,2,4,5-Tetrakis(dibromomethyl)benzene (CAS: 14939-02-7) is a highly brominated electrophile primarily used as a divergent intermediate in the synthesis of functional organic semiconductors (e.g., anthracenedicarboximides) and complex macrocycles. Unlike its mono-brominated analog, 1,2,4,5-tetrakis(bromomethyl)benzene (CAS: 15442-91-8), which is a stable crystalline solid used for standard alkylations, the octabromo derivative possesses geminal dibromide moieties (
These geminal bromines impart significantly different thermal behaviors:
-
Tetrabromo Analog: Exhibits a clean melting transition (~160°C) followed by evaporation/decomposition.
-
Octabromo Target: Exhibits high thermal sensitivity, often undergoing dehydrobromination or debromination prior to or during melting.
This guide serves researchers requiring precise thermal stability limits for processing these materials in vapor deposition or high-temperature polymerization (e.g., Gilch synthesis).
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal calibration standards and specific atmosphere controls.
Differential Scanning Calorimetry (DSC)
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214 Polyma).
-
Sample Preparation: 2–5 mg of dried powder in hermetically sealed aluminum pans .
-
Why Hermetic? The octabromo derivative may release corrosive HBr or
gas upon decomposition. Open pans risk sensor corrosion and mass loss artifacts.
-
-
Protocol:
-
Equilibration: Hold at 25°C for 5 min.
-
Ramp: Heat from 25°C to 300°C at 10°C/min .
-
Atmosphere: Nitrogen (
) purge at 50 mL/min.
-
-
Validation: Run Indium standard (
) immediately prior. If the onset deviates >0.5°C, recalibrate.
Thermogravimetric Analysis (TGA)[1]
-
Instrument: TGA (e.g., PerkinElmer Pyris 1 or TGA 550).
-
Sample Preparation: 5–10 mg in a platinum or alumina crucible .
-
Expert Tip: Do not use aluminum crucibles for TGA of this compound; the high-temperature release of bromine can react exothermically with the aluminum pan, skewing heat flow data (if SDTA is used) and damaging the pan.
-
-
Protocol:
-
Ramp: Heat from 30°C to 600°C at 10°C/min .
-
Atmosphere: Nitrogen (
) at 20 mL/min (balance purge 40 mL/min).
-
-
Derivative Calculation: Plot the First Derivative (DTG) to identify overlapping decomposition steps.
Comparative Thermal Data Analysis
The following table synthesizes experimental data and structure-property relationships.
| Feature | 1,2,4,5-Tetrakis(bromomethyl)benzene (Analog) | 1,2,4,5-Tetrakis(dibromomethyl)benzene (Target) |
| CAS Number | 15442-91-8 | 14939-02-7 |
| Structure | ||
| Bromine Content | ~71% | ~85% |
| Melting Point ( | 159–161°C (Sharp Endotherm) [1, 2] | >200°C (Decomp) or indistinct* |
| TGA Onset ( | ~210°C | ~180–200°C (Labile gem-bromines) |
| Decomposition Mode | Evaporation/Sublimation followed by carbonization. | Stepwise loss of |
| Solubility | Soluble in | Low solubility; often requires hot dichlorobenzene. |
*Note: The octabromo derivative often undergoes solid-state decomposition before a clear liquid phase is formed, complicating MP determination.
Detailed Curve Interpretation
A. DSC Analysis
-
Tetrabromo (Analog): You will observe a single, sharp endothermic peak with an onset at 159°C . The baseline returns to flat, indicating a stable melt.
-
Octabromo (Target): Expect a broad, weak endotherm (if melting occurs) immediately followed by or overlapping with a jagged exothermic baseline shift. This "jagged" response indicates the evolution of volatile bromine species (
) and lattice collapse. Caution: Do not exceed 250°C in DSC without venting, as pressure buildup from gas evolution can rupture sealed pans.
B. TGA Analysis
-
Tetrabromo (Analog): Shows a clean single-step weight loss starting around 210°C, often reaching 100% loss (sublimation) if the heating rate is slow.
-
Octabromo (Target): Exhibits a multi-step weight loss .
-
Step 1 (~190–240°C): Loss of labile bromine atoms (formation of carbenes or radical species).
-
Step 2 (>300°C): Degradation of the benzene core.
-
Residue: Unlike the analog, the octabromo compound often leaves a high carbonaceous char yield (~20-30%) due to radical cross-linking initiated by bromine loss.
-
Mechanistic Visualization (Graphviz)
The following diagram illustrates the thermal pathways and the divergence between the stable mono-bromo precursor and the reactive gem-dibromo target.
Caption: Thermal fate of brominated durene derivatives. Green indicates the stable intermediate; Red indicates the thermally labile target.
References
-
Sigma-Aldrich. "1,2,4,5-Tetrakis(bromomethyl)benzene Product Specification." Merck KGaA. Accessed 2026. Link
-
Wang, Z. G., et al. "1,2,4,5-Tetrakis(bromomethyl)benzene."[2] Acta Crystallographica Section E: Structure Reports Online, vol. 62, no. 11, 2006, pp. o5106-o5107. Link
-
Gao, P., et al. "Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors." Journal of Materials Chemistry, vol. 22, 2012, pp. 4459-4472. Link
-
Thermo Fisher Scientific. "1,2,4,5-Tetrakis(bromomethyl)benzene Safety Data Sheet." Thermo Fisher.[3] Accessed 2026. Link
-
ChemicalBook. "1,2,4,5-Tetrakis(dibromomethyl)benzene Properties and Synthesis." ChemicalBook.[4] Accessed 2026. Link
Sources
Validating structural integrity of 1,2,4,5-tetrakis(dibromomethyl)benzene via X-ray diffraction
Executive Summary: The "Gem-Dibromo" Challenge
In the synthesis of advanced functional materials—specifically precursors for Gilch polymerization or PPV (poly(p-phenylene vinylene)) derivatives—the structural fidelity of halogenated intermediates is paramount. While 1,2,4,5-tetrakis(bromomethyl)benzene (four -CH₂Br groups) is the standard commercial precursor, the 1,2,4,5-tetrakis(dibromomethyl)benzene (four -CHBr₂ groups) variant represents a higher-order synthetic challenge.
This guide addresses the validation of the latter: a sterically crowded, octabrominated molecule (C₁₀H₆Br₈). The primary risk in generating this compound is incomplete bromination, leading to a mixture of gem-dibromo and mono-bromo substituents that Elemental Analysis (EA) and NMR may fail to distinguish definitively due to symmetry averaging or overlapping chemical shifts.
Single Crystal X-Ray Diffraction (SC-XRD) is the only technique capable of providing absolute structural proof of the gem-dibromo connectivity and validating the exclusion of under-brominated impurities in the crystal lattice.
Comparative Analysis: XRD vs. Standard Alternatives
To justify the resource intensity of XRD, we must compare it against high-throughput alternatives like NMR and Elemental Analysis.
Table 1: Performance Matrix for Structural Validation
| Feature | ¹H / ¹³C NMR | Elemental Analysis (CHN) | Single Crystal XRD |
| Primary Output | Chemical Shift ( | Mass % of C, H | 3D Atom Connectivity, Bond Lengths |
| Validation Scope | Bulk purity (solution state) | Bulk composition | Absolute molecular structure |
| Gem-Dibromo Detection | Good: Distinct shift for -CHBr₂ (~6.5-7.0 ppm) vs -CH₂Br (~4.5 ppm). | Poor: Cannot distinguish between a pure sample and a specific mixture of isomers matching the % mass. | Excellent: Visualizes two Br atoms attached to the same carbon. |
| Impurity Sensitivity | High (if impurities are soluble and non-symmetric). | Low (requires >0.4% deviation). | High (impurities appear as disorder or separate phases). |
| Structural Integrity | Inferred (connectivity assumed). | Inferred (composition assumed). | Proven (direct imaging of sterics/packing). |
Scientist’s Insight:
While NMR is sufficient for routine batch checks, it often fails to identify "solid solutions" where under-brominated defects co-crystallize with the product. XRD is non-negotiable for establishing the initial reference standard.
Experimental Protocol: Self-Validating XRD Workflow
This protocol is designed to be self-validating. If the crystal does not diffract or solve to the correct model, the synthesis step must be revisited.
Phase 1: Crystal Growth (The Critical Filter)
The high bromine content makes this molecule heavy and potentially poorly soluble.
-
Solvent System: Chloroform/Hexane (1:1) or 1,2-Dichlorobenzene (for high-temperature solubility).
-
Method: Slow evaporation at 4°C in the dark (to prevent photolytic debromination).
-
Target: Colorless, block-like prisms. Needle habits often indicate rapid precipitation and poor internal order.
Phase 2: Data Collection & Refinement
-
Radiation Source: Mo-K
( Å).[1]-
Reasoning: The high absorption coefficient (
) of bromine (Z=35) makes Cu-radiation unsuitable due to severe absorption effects. Mo radiation penetrates the heavy-atom lattice effectively.
-
-
Temperature: 100 K.
-
Reasoning: Freezes the rotation of the -CHBr₂ groups, reducing thermal disorder and allowing precise location of the methine hydrogen.
-
Phase 3: Structural Solution (The "Gem" Check)
-
Space Group Determination: Expect Centrosymmetric (e.g.,
or ) due to the molecule's likely inversion center. -
Heavy Atom Method: Locate the 8 Bromine atoms first. Their scattering power will dominate the phase solution.
-
Difference Fourier Map: Locate the Carbon skeleton.
-
Validation Check: The C-Br bond length in a gem-dibromo group should be approximately 1.93–1.95 Å , slightly longer than a typical aryl-Br bond due to steric repulsion between the two bromines on the same carbon.
Visualization: Validation Logic Flow
The following diagram illustrates the decision matrix for validating the product.
Caption: Decision matrix for validating gem-dibromo substitution using crystallographic electron density maps.
Technical Specifications & Expected Data
When publishing or verifying your data, compare your results against these theoretical baselines for the target molecule (C₆H₂(CHBr₂)₄).
Table 2: Crystallographic Parameters (Expected)
| Parameter | Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Dictated by packing of bulky -CHBr₂ groups. |
| C(sp³)-Br Bond | 1.93 – 1.96 Å | Longer than aryl-Br (1.89 Å). Confirms aliphatic attachment. |
| Br-C-Br Angle | 110° – 112° | Deviation from tetrahedral (109.5°) indicates steric strain. |
| R-Factor ( | < 5.0% | High bromine absorption requires excellent correction (SADABS) to achieve this. |
| Packing | Halogen Bonding (Br[2]···Br) | Look for Type II halogen bonds (< 3.7 Å) stabilizing the lattice. |
Note on Powder XRD (PXRD): Once the single structure is solved, generate a Simulated Powder Pattern from the CIF file. Use this simulated pattern to validate the bulk material in future batches. If the experimental bulk PXRD matches the simulated pattern, the entire batch is validated without needing to grow single crystals again.
References
-
Synthesis and Characterization of Anthracenedicarboximide Semiconductors. Source: ResearchGate.[3] Context: Describes the synthesis of 1,2,4,5-tetrakis(dibromomethyl)benzene as an intermediate (Compound 9) for semiconductor materials. URL:[Link]
-
Crystal Structure of 1,2,4,5-Tetrakis(bromomethyl)benzene (Comparative Baseline). Source: Cambridge Crystallographic Data Centre (CCDC) / PubChem. Context: Provides the structural baseline for the tetrabromo analog (four -CH₂Br), essential for understanding the packing differences when moving to the octabromo variant. URL:[Link]
-
Halogen Bonding in Brominated Benzene Derivatives. Source: Semantic Scholar. Context: Discusses the role of Br···Br and C–Br···π interactions in stabilizing crystals of highly brominated aromatics. URL:[Link][4][5][6][7][8]
-
Electrophilic and Radical Bromination Mechanisms. Source: Organic Chemistry Portal. Context: Background on the radical bromination pathways (Wohl-Ziegler) used to synthesize benzylic bromides.[7] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis, structural and electrical characterization of a new organic inorganic bromide: [(C3H7)4N]2CoBr4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation [beilstein-journals.org]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of 1,2,4,5-Tetrakis(dibromomethyl)benzene
This guide outlines the authoritative protocols for the handling and disposal of 1,2,4,5-Tetrakis(dibromomethyl)benzene (CAS: 14939-02-7).
As a poly-brominated benzylic compound, this substance presents unique hazards—specifically lachrymatory properties and corrosivity due to the potential release of hydrogen bromide (HBr). The procedures below prioritize containment of these hazards to protect personnel and infrastructure.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity. This compound is the octabromo derivative, distinct from the more common tetrabromodurene.
| Parameter | Specification |
| Chemical Name | 1,2,4,5-Tetrakis(dibromomethyl)benzene |
| CAS Number | 14939-02-7 |
| Molecular Formula | C₁₀H₆Br₈ |
| Physical State | Solid (Crystalline powder) |
| Primary Hazards | Lachrymator (Tear gas effect), Corrosive (Skin/Eye burns), HBr Release (upon hydrolysis) |
| RCRA Classification | Non-specific source waste (manage as D002 if corrosive; generally Halogenated Organic ) |
Critical Safety Warning
-
Lachrymator: This compound can cause severe eye and respiratory irritation even at low concentrations. All handling must occur inside a functioning chemical fume hood.
-
Hydrolysis Risk: Contact with moisture releases Hydrogen Bromide (HBr) gas, which is highly corrosive to lung tissue and metal equipment.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab coats alone. The lachrymatory nature requires enhanced mucosal protection.
-
Respiratory: Work strictly in a fume hood. If working with large open quantities outside a hood (not recommended), a full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is required.
-
Eyes: Chemical splash goggles (ventless) are mandatory. Face shields are recommended for liquid handling.
-
Skin: Double-glove protocol.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (8 mil) or Laminate film (Silver Shield) for prolonged exposure.
-
-
Body: Chemical-resistant apron over a standard lab coat.
Disposal Decision Framework
The disposal route depends on the physical state of the waste (Pure Solid vs. Solution/Trace Residue).
Workflow Diagram: Disposal Logic
Figure 1: Decision logic for segregating and processing benzylic bromide waste streams.
Detailed Protocols
Protocol A: Bulk Solid Disposal (Expired/Unused Reagent)
Do not dissolve bulk solids for disposal unless necessary for safety. Solid incineration is the preferred path.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid inside a fume hood. Avoid dust generation.[1][2][3][4]
-
Labeling:
-
Tag as "Hazardous Waste - Solid, Toxic, Corrosive" .
-
Explicitly write: "Contains 1,2,4,5-Tetrakis(dibromomethyl)benzene - Lachrymator".
-
-
Secondary Containment: Place the sealed jar into a clear zip-lock bag to prevent contamination of the outer container surface.
Protocol B: Solution Waste (Reaction Mixtures)
-
Segregation: Collect in Halogenated Solvent waste streams.
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid) or strong bases (unless neutralized), as benzylic bromides can react violently.
-
pH Check: If the solution is acidic (due to HBr evolution), neutralize slightly with Sodium Bicarbonate (
) before capping to prevent pressure buildup in the drum.
Protocol C: Deactivation of Residues (Glassware & Spills)
Benzylic bromides are potent alkylating agents. Simply washing glassware with water can generate HBr fumes. Chemical quenching is the expert method to render the residue safe before cleaning.
Mechanism: Aminolysis Quench
Using a secondary amine (like morpholine) or tertiary amine (triethylamine) converts the volatile/lachrymatory bromide into a non-volatile, water-soluble quaternary ammonium salt.
Figure 2: Deactivation pathway converting hazardous bromide to benign salt.
Step-by-Step Quenching Procedure:
-
Preparation: Prepare a "Quench Solution" of 10% Triethylamine (or Ethanolamine) in Ethanol or Acetone.
-
Application: Rinse the contaminated glassware or spill area with this solution.
-
Soak: Allow to sit for 30 minutes. The solution may become warm (exothermic reaction).
-
Cleanup:
Emergency Response: Spills
| Scenario | Action Plan |
| Minor Spill (< 5g) | 1. Evacuate immediate area if lachrymatory effects are felt.2. Don PPE (Goggles, Double Gloves).3. Cover spill with vermiculite or dry sand .4. Scoop into a jar.5. Wipe surface with the Quench Solution (Protocol C). |
| Major Spill (> 5g) | 1. Evacuate the lab immediately. 2. Close lab doors to contain fumes.3. Contact EHS/Hazmat team.4. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus). |
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 284971, 1,2,4,5-Tetrakis(bromomethyl)benzene. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910).[4] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
